molecular formula C6H7BrN2 B1342914 (2-Bromopyridin-3-yl)methanamine CAS No. 205744-15-6

(2-Bromopyridin-3-yl)methanamine

Cat. No.: B1342914
CAS No.: 205744-15-6
M. Wt: 187.04 g/mol
InChI Key: NQCCXGCXCFAFGB-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCCXGCXCFAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616405
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-15-6
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanamine: Chemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromopyridin-3-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the reduction of 2-bromo-3-cyanopyridine, and a discussion of its expected reactivity and potential applications in drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes comparative data for related isomers and its synthetic precursor to provide a broader context for its physicochemical profile.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₇BrN₂--INVALID-LINK--
Molecular Weight 187.04 g/mol --INVALID-LINK--
CAS Number 205744-15-6--INVALID-LINK--
Canonical SMILES C1=CC(=C(N=C1)Br)CN--INVALID-LINK--
Physical State Solid (Predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis

A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitrile, 2-bromo-3-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common methods for converting nitriles to primary amines.

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product 2-Bromo-3-cyanopyridine 2-Bromo-3-cyanopyridine Reduction Reduction 2-Bromo-3-cyanopyridine->Reduction  LiAlH4 in THF, or H2, Pd/C in EtOH/NH3 This compound This compound Reduction->this compound

An In-depth Technical Guide to the Synthesis of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-Bromopyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a bromo-substituted pyridine ring with a methylamine side chain, allows for diverse functionalization and elaboration into more complex molecules. This guide outlines two principal and reliable methods for its preparation: a multi-step synthesis commencing from 2-amino-3-methylpyridine and a more direct route involving the reduction of 2-bromo-3-cyanopyridine.

Synthesis Pathway 1: From 2-Amino-3-methylpyridine

This pathway involves a three-step sequence starting from the readily available 2-amino-3-methylpyridine. The key transformations include a Sandmeyer-type diazotization to introduce the bromo substituent, followed by a free-radical bromination of the methyl group, and concluding with an amination reaction.

Synthesis_Pathway_1 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Intermediate_1 2-Bromo-3-methylpyridine 2-Amino-3-methylpyridine->Intermediate_1 1. HBr, NaNO2 2. CuBr (optional) Intermediate_2 2-Bromo-3-(bromomethyl)pyridine Intermediate_1->Intermediate_2 NBS, AIBN CCl4, Reflux Final_Product This compound Intermediate_2->Final_Product 1. Potassium Phthalimide 2. Hydrazine (Gabriel Synthesis) OR NH3

Diagram 1: Synthesis of this compound from 2-amino-3-methylpyridine.
Step 1: Synthesis of 2-Bromo-3-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-3-methylpyridine to a bromo group via a diazotization reaction.

Experimental Protocol:

To a cooled (0-5 °C) solution of 2-amino-3-methylpyridine (1.0 eq.) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour. The reaction can be catalyzed by the addition of cuprous bromide (CuBr). The mixture is then carefully neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-3-methylpyridine.

Reactant/ReagentMolar RatioNotes
2-Amino-3-methylpyridine1.0Starting material
48% Hydrobromic AcidExcessSolvent and source of bromide
Sodium Nitrite1.1Diazotizing agent
Cuprous BromideCatalyticOptional catalyst
Yield~70-80%Typical reported yield
Step 2: Synthesis of 2-Bromo-3-(bromomethyl)pyridine

The methyl group of 2-bromo-3-methylpyridine is brominated using a free-radical initiator.

Experimental Protocol:

A solution of 2-bromo-3-methylpyridine (1.0 eq.), N-bromosuccinimide (NBS) (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride (CCl₄) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2-bromo-3-(bromomethyl)pyridine.

Reactant/ReagentMolar RatioNotes
2-Bromo-3-methylpyridine1.0Starting material
N-Bromosuccinimide (NBS)1.1Brominating agent
Azobisisobutyronitrile (AIBN)CatalyticRadical initiator
Carbon TetrachlorideSolvent
Yield~60-70%Typical reported yield
Step 3: Synthesis of this compound

The final step is the amination of the bromomethyl group. The Gabriel synthesis is often preferred to avoid over-alkylation.

Experimental Protocol (Gabriel Synthesis):

2-Bromo-3-(bromomethyl)pyridine (1.0 eq.) and potassium phthalimide (1.1 eq.) are dissolved in anhydrous dimethylformamide (DMF). The mixture is heated at 80-100 °C for 2-3 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate, N-((2-bromopyridin-3-yl)methyl)phthalimide, is collected by filtration. The intermediate is then treated with hydrazine hydrate (1.5 eq.) in ethanol and refluxed for 4-6 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with aqueous acid and then basified to liberate the free amine. Extraction with an organic solvent followed by drying and evaporation yields this compound.

Reactant/ReagentMolar RatioNotes
2-Bromo-3-(bromomethyl)pyridine1.0Starting material
Potassium Phthalimide1.1Amine source
Hydrazine Hydrate1.5For deprotection
Dimethylformamide (DMF)Solvent
EthanolSolvent
Yield~75-85%Typical reported yield for the two steps

Synthesis Pathway 2: From 2-Bromo-3-cyanopyridine

This pathway offers a more direct route to the target molecule through the reduction of a nitrile group.

Synthesis_Pathway_2 2-Bromo-3-cyanopyridine 2-Bromo-3-cyanopyridine Final_Product This compound 2-Bromo-3-cyanopyridine->Final_Product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Diagram 2: Synthesis of this compound from 2-bromo-3-cyanopyridine.
Reduction of 2-Bromo-3-cyanopyridine

The nitrile functional group can be effectively reduced to a primary amine using various reducing agents.

Experimental Protocol 1: Using Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-bromo-3-cyanopyridine (1.0 eq.) in THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours. The reaction is then cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.

Experimental Protocol 2: Catalytic Hydrogenation

2-Bromo-3-cyanopyridine (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The mixture is then subjected to hydrogen gas (typically 50-100 psi) in a pressure vessel and stirred at room temperature or slightly elevated temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Reduction MethodReducing Agent/CatalystKey ConditionsTypical Yield
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Reflux70-85%
Catalytic HydrogenationRaney Nickel or Pd/CH₂ gas (50-100 psi), Room Temp.80-95%

Product Characterization

The final product, this compound, and its intermediates can be characterized using standard analytical techniques.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J=4.7, 1.9 Hz, 1H), 7.65 (dd, J=7.6, 1.9 Hz, 1H), 7.20 (dd, J=7.6, 4.7 Hz, 1H), 3.95 (s, 2H), 1.60 (br s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 142.3, 140.0, 138.8, 122.9, 43.5.

  • Mass Spectrometry (ESI): m/z 187.0, 189.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between the multi-step route from 2-amino-3-methylpyridine and the direct reduction of 2-bromo-3-cyanopyridine will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

In-depth Technical Guide: (2-Bromopyridin-3-yl)methanamine (CAS No. 205744-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine, with the Chemical Abstracts Service (CAS) number 205744-15-6, is a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a brominated pyridine ring with a methylamine substituent, offers versatile handles for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active molecules.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 205744-15-6
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Boiling Point 283.9 °C at 760 mmHg
Density 1.574 g/cm³
Refractive Index 1.596
Purity Typically ≥95%
Storage Conditions Store in a dark place under an inert atmosphere at room temperature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available brominated pyridine precursors. A common and effective method involves the reduction of 2-bromo-3-cyanopyridine.

Experimental Protocol: Reduction of 2-Bromo-3-cyanopyridine

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 2-bromo-3-cyanopyridine.

Materials:

  • 2-Bromo-3-cyanopyridine

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend the reducing agent (e.g., 1.2 equivalents of LiAlH₄) in the anhydrous solvent (e.g., THF).

  • Addition of Precursor: Dissolve 2-bromo-3-cyanopyridine (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with the reaction solvent. Combine the filtrate and washings.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Reactivity and Applications in Drug Development

The chemical structure of this compound provides two primary points for chemical modification: the bromine atom and the primary amine group. This dual reactivity makes it a versatile building block in the synthesis of complex molecules.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Amine Group Functionalization: The primary amine of the methanamine moiety can readily undergo a variety of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the attachment of diverse functional groups, which can modulate the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, and can also introduce key pharmacophoric features for target binding.

This compound and its derivatives are key intermediates in the synthesis of a range of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.

Logical Workflow for Utilizing this compound in Drug Discovery

drug_discovery_workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization Start This compound (CAS: 205744-15-6) CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Modify Pyridine Ring AmineFunc Amine Functionalization (e.g., Acylation) Start->AmineFunc Modify Side Chain Library Compound Library Synthesis CrossCoupling->Library AmineFunc->Library HTS High-Throughput Screening Library->HTS HitIdent Hit Identification HTS->HitIdent LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its dual reactivity allows for the systematic exploration of chemical space in drug discovery programs. The synthetic protocols and reactivity profile outlined in this guide provide a foundation for researchers and scientists to effectively utilize this compound in the development of novel and improved pharmaceuticals. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

Technical Guide: (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers versatile reactivity for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, while the primary amine serves as a nucleophile or a point for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 205744-15-6
Appearance White to yellow solid or liquid
Boiling Point 265.4°C at 760 mmHg (Predicted)
Storage Conditions 2-8°C, protected from light, inert atmosphere

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-bromo-3-cyanopyridine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 2-bromo-3-cyanopyridine

Materials:

  • 2-bromo-3-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 2-bromo-3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be done with extreme care.

  • Work-up: Following the water quench, add 15% aqueous sodium hydroxide solution (x mL) dropwise, followed by another portion of distilled water (3x mL). A granular precipitate should form.

  • Filtration: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

  • Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors. The primary amine can be acylated or alkylated to introduce side chains that interact with the target protein, while the bromopyridine core can participate in cross-coupling reactions to build more complex scaffolds.

A notable example of a drug containing a similar structural motif is Lorlatinib (PF-06463922) , a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] While the synthesis of Lorlatinib is a multi-step process, it highlights the importance of substituted bromopyridine building blocks in constructing complex, macrocyclic drug molecules.[3][4]

Logical Workflow: Synthesis of an Amide Derivative

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of an amide derivative, a common step in the elaboration of this intermediate in drug discovery programs.

G cluster_0 Synthesis of Intermediate cluster_1 Elaboration to Target Molecule A 2-Bromo-3-cyanopyridine B This compound A->B Reduction (e.g., LiAlH4) C N-((2-Bromopyridin-3-yl)methyl)acetamide B->C N-Acylation (e.g., Acetic Anhydride) D Bioactive Molecule / Kinase Inhibitor Scaffold C->D Further Synthetic Steps (e.g., Cross-Coupling)

Caption: Synthetic pathway from 2-bromo-3-cyanopyridine to a potential kinase inhibitor scaffold.

References

An In-depth Technical Guide to the Structural Analogues of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogues of (2-Bromopyridin-3-yl)methanamine and related aminomethylpyridine scaffolds. This class of compounds has garnered significant interest in medicinal chemistry, particularly as kinase inhibitors for various therapeutic areas.

Core Scaffold and Rationale for Analogue Development

This compound serves as a versatile building block in drug discovery. The pyridine ring is a common motif in many biologically active compounds, and the bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions. The aminomethyl group at the 3-position is a key pharmacophoric element, often involved in crucial interactions with biological targets. The development of structural analogues aims to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Structural Analogues

The following tables summarize quantitative biological data for various aminomethylpyridine and related heterocyclic analogues, primarily focusing on their activity as kinase inhibitors. While a comprehensive dataset for direct analogues of this compound is not publicly available in a consolidated format, the data presented from closely related scaffolds provide valuable insights into the structure-activity relationships governing this class of compounds.

Table 1: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives

Compound IDR GroupTarget Kinase% Inhibition at 10 nM
11 3-CF₃EGFR91%
13 3-CF₃EGFR92%
10 4-NO₂VEGFR248%
18 3-CF₃PDGFRα67%
20 3-CF₃PDGFRα77%
22 4-CF₃VEGFR235%
28k 3-F-BenzoylpiperazineVEGFR222%
28l 4-NicotinoylpiperazineVEGFR216%

Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. The percentage of inhibition was measured at a concentration of 10 nM.

Table 2: Structure-Activity Relationship of Isothiazolo[4,3-b]pyridine Analogues as PIKfyve Kinase Inhibitors

Compound IDR¹ Group (at position 6)R² Group (at position 3)PIKfyve IC₅₀ (nM)
RMC-113 3,4-di-OMe-PhenylPyridin-4-yl-ethynyl8
3a 2-OMe-PhenylPyridin-4-yl-ethynyl8
3b 3-OMe-PhenylPyridin-4-yl-ethynyl8
3c 2-Me-PhenylPyridin-4-yl-ethynyl8
3d 4-NMe₂-PhenylPyridin-4-yl-ethynyl4
3f 4-NH₂-3-OMe-PhenylPyridin-4-yl-ethynyl6

Data from a structure-activity relationship study of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C lipid kinases.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below. These protocols are based on established literature procedures for related pyridine derivatives.

General Procedure for the Synthesis of N-Substituted (Pyridin-3-yl)methanamine Analogues

A common method for the synthesis of N-substituted aminomethylpyridines involves the reductive amination of a pyridine-3-carboxaldehyde with a primary or secondary amine.

Step 1: Oxidation of (Pyridin-3-yl)methanol to Pyridine-3-carboxaldehyde

To a solution of (pyridin-3-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane, is added an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure to yield pyridine-3-carboxaldehyde.

Step 2: Reductive Amination

Pyridine-3-carboxaldehyde (1 eq.) and the desired primary or secondary amine (1.1 eq.) are dissolved in a solvent like methanol or 1,2-dichloroethane. A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 4-12 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted (pyridin-3-yl)methanamine.

Synthesis of 3,5-Diaminopiperidine Scaffold (Aminoglycoside Mimetics)

This protocol describes the synthesis of a diaminopiperidine scaffold, which serves as a mimetic of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.

Step 1: Hydrogenation of 2-Chloro-3,5-dinitropyridine

2-Chloro-3,5-dinitropyridine is hydrogenated under a hydrogen atmosphere at room temperature in the presence of 10% Palladium on carbon (Pd/C) to produce 3,5-diaminopyridine.[2]

Step 2: Boc-Protection of 3,5-Diaminopyridine

The resulting 3,5-diaminopyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate in a mixture of water, methanol, and tetrahydrofuran to yield the di-Boc protected derivative.[2]

Step 3: Hydrogenation to Piperidine

The di-Boc protected 3,5-diaminopyridine is then hydrogenated at high pressure (2200 psi) using 5% Rhodium on carbon (Rh/C) in the presence of acetic acid at 110 °C to yield the cis-3,5-diamino-piperidine derivative.[2]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by pyridine-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P1 P EGFR->P1 GRB2 GRB2 P1->GRB2 P2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Analogue Inhibitor->EGFR Inhibition

Figure 1: EGFR signaling pathway and its inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Bromopyridine derivative) reaction Chemical Synthesis (e.g., Reductive Amination, Cross-Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Primary Screening (e.g., Kinase Assay Panel) characterization->screening dose_response Dose-Response & IC₅₀ Determination screening->dose_response cell_based Cell-Based Assays (e.g., Anti-proliferative Assay) dose_response->cell_based sar_analysis SAR Analysis cell_based->sar_analysis lead_optimization Analogue Design & Synthesis sar_analysis->lead_optimization Iterative Process lead_optimization->reaction

Figure 2: General experimental workflow for analogue synthesis and evaluation.

Conclusion

The this compound scaffold and its analogues represent a promising area of research in drug discovery, particularly for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide, derived from related pyridine-based compounds, underscore the importance of systematic structural modifications to enhance biological activity and selectivity. The provided experimental protocols offer a foundation for the synthesis of new derivatives, while the visualized workflow and signaling pathway provide a conceptual framework for their development and evaluation. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound class.

References

Technical Guide: Spectroscopic Analysis of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromopyridin-3-yl)methanamine.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 8.30dd1HH-6Expected to be the most downfield pyridine proton due to proximity to nitrogen.
~ 7.70dd1HH-4Influenced by the bromine and aminomethyl substituents.
~ 7.30dd1HH-5Coupled to H-4 and H-6.
~ 3.90s2H-CH₂-Methylene protons adjacent to the pyridine ring.
~ 1.60br s2H-NH₂Broad singlet, chemical shift can vary with concentration and solvent.[1][2]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
~ 150C-6Carbon adjacent to nitrogen is typically downfield.[3]
~ 142C-2Carbon bearing the bromine atom.
~ 139C-4
~ 124C-5
~ 135C-3Carbon attached to the aminomethyl group.
~ 45-CH₂-Methylene carbon.

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300MediumN-H stretch (asymmetric and symmetric)Primary Amine
1650 - 1580MediumN-H bend (scissoring)Primary Amine
1570, 1450Medium-StrongC=C and C=N stretchingPyridine Ring
1250 - 1020Medium-WeakC-N stretchAliphatic Amine
~ 1030StrongC-Br stretchAryl Bromide
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretationNotes
186/188[M]⁺Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br).[4]
107[M - Br]⁺Loss of a bromine radical.[4]
171/173[M - NH₂]⁺Loss of the amino group.
78[C₅H₄N]⁺Pyridyl cation fragment.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).[5]

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean salt plate before running the sample.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

  • Further dilute the stock solution to a final concentration of about 10-100 µg/mL.[7]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[7]

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Detector: Electron multiplier.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Connectivity Chemical Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation MS->Purity

Caption: Workflow for the spectroscopic characterization of a compound.

References

Commercial Availability and Technical Guide for (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (2-Bromopyridin-3-yl)methanamine (CAS No. 205744-15-6), a key building block in medicinal chemistry and drug discovery. This document includes a summary of commercial suppliers, available purities, and a discussion of synthetic strategies and safety considerations.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The table below summarizes the offerings from various vendors. Prices and stock availability are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
AK Scientific205744-15-695%100mg, 250mg, 1g, 5g$93 (100mg), $151 (250mg), $333 (1g), $746 (5g)[1]
Cenmed205744-15-6≥95%10g$1,893.33[2]
CymitQuimica205744-15-698%1g, 5g€311.00 (1g), €675.00 (5g)[3]
BLD Pharm205744-15-6N/AInquire for detailsInquire for details[4]
Apollo Scientific205744-15-698%Inquire for detailsInquire for details[5]

Experimental Protocols and Synthetic Approaches

A potential, though not explicitly documented, synthetic pathway could start from 2-bromonicotinonitrile. The reduction of the nitrile functionality to a primary amine would yield the desired product.

Hypothetical Experimental Protocol for the Reduction of 2-Bromonicotinonitrile:

Materials:

  • 2-Bromonicotinonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • Reaction Setup: A solution of 2-bromonicotinonitrile in an anhydrous solvent (diethyl ether or THF) would be prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask would be cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (as a solution in THF or solid) or borane-THF complex would be added portion-wise, maintaining the temperature below a specified limit.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: Upon completion, the reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the organic layer separated.

  • Purification: The crude product would be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure. The final product would likely be purified by column chromatography on silica gel.

Logical Workflow and Diagrams

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and ensuring the quality of this compound for research applications.

procurement_workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Compare Purity, Price, and Availability Compare Purity, Price, and Availability Request Quotes->Compare Purity, Price, and Availability Select Vendor Select Vendor Compare Purity, Price, and Availability->Select Vendor Place Order Place Order Select Vendor->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Review Certificate of Analysis Review Certificate of Analysis Receive Shipment->Review Certificate of Analysis In-house Analysis (e.g., NMR, LC-MS) In-house Analysis (e.g., NMR, LC-MS) Review Certificate of Analysis->In-house Analysis (e.g., NMR, LC-MS) Approve for Use Approve for Use In-house Analysis (e.g., NMR, LC-MS)->Approve for Use

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Plausible Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound from 2-bromonicotinic acid.

synthetic_pathway 2-Bromonicotinic Acid 2-Bromonicotinic Acid 2-Bromonicotinamide 2-Bromonicotinamide 2-Bromonicotinic Acid->2-Bromonicotinamide Amidation 2-Bromonicotinonitrile 2-Bromonicotinonitrile 2-Bromonicotinamide->2-Bromonicotinonitrile Dehydration This compound This compound 2-Bromonicotinonitrile->this compound Reduction

Caption: Plausible Synthetic Pathway to this compound.

References

safety and handling of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for the specific product you are using and adhere to all institutional and governmental safety regulations.

Chemical Identification

This guide pertains to this compound, a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and chemical research.

IdentifierValue
Chemical Name This compound
Synonyms 2-Bromo-3-pyridinemethanamine
CAS Number 205744-15-6[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Structure
alt text

Hazard Identification and Classification

GHS Classification Summary (Based on Related Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Flammable LiquidsCategory 4H227: Combustible liquid

GHS Label Elements

  • Pictograms:

    • (Acute Toxicity - Fatal or Toxic)

    • (Skin/Eye Irritation, Respiratory Irritation, Harmful)

  • Signal Word: Danger [2]

Hazard and Precautionary Statements

TypeCodeStatement
Hazard H301Toxic if swallowed.
H310Fatal in contact with skin.
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.
H335May cause respiratory irritation.[2][3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P262Do not get in eyes, on skin, or on clothing.
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2][3]
P280Wear protective gloves/ eye protection/ face protection.[2][3]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P405Store locked up.[2][3]
P501Dispose of contents/container to an approved waste disposal plant.[4][5]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The following table includes data for related compounds to provide a general understanding.

PropertyValue (for related bromopyridines)
Boiling Point 192 - 194 °C (for 2-Bromopyridine)
Flash Point Combustible, forms explosive mixtures with air on intense heating.
Stability Stable under standard ambient conditions.
Incompatible Materials Strong oxidizing agents, Strong acids.[6][7]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[5][6]

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for handling a hazardous chemical like this compound in a research laboratory.

Engineering Controls
  • Primary Control: All manipulations of this compound (weighing, transfers, reaction setup) must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3][6]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2][5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The minimum required PPE includes:

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2][8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Check the manufacturer's breakthrough time data. Dispose of contaminated gloves immediately.

    • Lab Coat: Wear a flame-resistant lab coat with long sleeves. Ensure it is fully buttoned.

    • Clothing: Do not wear shorts or open-toed shoes.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a full-face respirator with an appropriate cartridge is necessary.[8]

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5][6] The substance should be stored locked up or in an area accessible only to authorized personnel.[2][3]

  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: Use a spatula for solid transfers or a calibrated pipette for liquids. Perform all transfers over a tray or secondary containment to catch any spills.

  • Reactions: Set up reactions in a fume hood. Ensure all glassware is properly clamped and secure. If heating, use a controlled heating mantle and monitor the reaction closely. Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2][3][4] Decontaminate all work surfaces and equipment.

  • Storage: Keep the container tightly closed when not in use.[4][5][6] Store in a designated, labeled, and secure location.

Emergency Procedures and First Aid

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Control: Remove all sources of ignition.[6]

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[6] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

Immediate medical attention is required for any significant exposure.[7] Show the Safety Data Sheet to the attending physician.[7]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Due to the potential for fatal skin absorption, seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][7]

Waste Disposal

  • Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Regulations: Do not mix with other waste. Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations. Do not empty into drains or release into the environment.[6]

Visualized Workflows and Relationships

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep 1. Risk Assessment & SDS Review PPE 2. Don Correct PPE Prep->PPE Eng 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng Weigh 4. Weigh/Measure in Fume Hood Eng->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer React 6. Conduct Experiment Transfer->React Decon 7. Decontaminate Work Area React->Decon Waste 8. Segregate Hazardous Waste Decon->Waste Doff 9. Doff PPE Correctly Waste->Doff Store 11. Store in Secure Location Waste->Store Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: General workflow for safely handling this compound in a laboratory setting.

Emergency Response Logic

EmergencyResponse Exposure Exposure Occurs Route What is the route of exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Ingestion Ingestion Route->Ingestion Action_Inhale Move to Fresh Air Provide Rescue Breathing if Needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Seek_Medical Seek IMMEDIATE Medical Attention (Bring SDS) Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Decision-making flowchart for first aid response to an accidental exposure.

References

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2-Bromopyridin-3-yl)methanamine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure, featuring a brominated pyridine ring with a methylamine substituent, offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom provides a site for cross-coupling reactions, while the primary amine allows for the introduction of a wide variety of substituents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₇BrN₂[Commercial Vendor[1]]
Molecular Weight 187.04 g/mol [Commercial Vendor[1]]
Appearance White to light yellow solid[Commercial Vendor[1]]
Purity ≥95% - 99.73%[Commercial Vendor[1]]
Isomeric SMILES C1=CC(=C(N=C1)Br)CN[Commercial Vendor]
CAS Number 205744-15-6[Commercial Vendor[1]]

Synthesis of this compound

A plausible and efficient multi-step synthesis of this compound can be designed starting from commercially available 2-aminopyridine. The overall synthetic workflow is depicted below.

G A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Bromination C 2-Bromo-3-cyanopyridine B->C Sandmeyer Reaction D This compound C->D Nitrile Reduction

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

This step involves the electrophilic bromination of 2-aminopyridine.

  • Methodology: A common procedure involves dissolving 2-aminopyridine in an organic solvent and treating it with liquid bromine. The reaction temperature and order of addition are crucial to control selectivity and minimize byproducts. A patent describes a method where 2-aminopyridine is dissolved in an organic solvent, and half of the liquid bromine is added at 0°C. The reaction is then warmed, followed by the addition of acetic acid. After cooling back to below 0°C, the remaining bromine is added, and the reaction is warmed to complete the transformation. The product is isolated after a basic workup and extraction.[2]

Step 2: Synthesis of 2-Bromo-3-cyanopyridine

This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group of 2-amino-3-bromopyridine is converted to a nitrile.

  • Methodology: The synthesis of the related 2-methyl-3-bromopyridine from 2-methyl-3-aminopyridine via a diazotization-bromination reaction has been described.[3] A similar diazotization followed by reaction with a cyanide source (e.g., cuprous cyanide) would yield the desired 2-bromo-3-cyanopyridine.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group in 2-bromo-3-cyanopyridine to a primary amine.

  • Methodology:

    • Using Lithium Aluminum Hydride (LiAlH₄): A general procedure for the reduction of nitriles to amines involves the slow addition of the nitrile to a suspension of LiAlH₄ in an anhydrous ether solvent like THF at 0°C, followed by stirring at room temperature. The reaction is then carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent.

    • Using Catalytic Hydrogenation: Another common method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). This method is often considered safer and more scalable than using metal hydrides. A patent describes the catalytic hydrogenation of substituted cyanopyridines.[4]

Applications in Drug Discovery

The this compound scaffold is of significant interest in the development of kinase inhibitors. The pyridine nitrogen and the exocyclic amine can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Kinase Inhibition

Derivatives of bromopyridines are known to inhibit a variety of kinases involved in oncogenic signaling pathways. While specific data for derivatives of this compound is limited in the public domain, the general principle involves using the bromine atom as a point of diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups. These groups can then occupy other pockets within the ATP-binding site, leading to increased potency and selectivity.

G cluster_0 Drug Discovery Workflow A This compound B N-Alkylation / N-Acylation A->B C Cross-Coupling (e.g., Suzuki) A->C D Library of Derivatives B->D C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound E->F

Figure 2. General workflow for the use of this compound in drug discovery.

Potential Signaling Pathway Targets

Based on the activity of related pyridine-based kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer and inflammatory diseases, such as the JAK-STAT pathway, MAPK/ERK pathway, and PI3K-Akt-mTOR pathway. For instance, dual kinase-bromodomain inhibitors have been developed that show efficacy in various cancer models.[5]

G cluster_0 Potential Kinase Targets cluster_1 Potential Inhibition Point A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Growth & Proliferation D->E

Figure 3. A simplified representation of the PI3K-Akt-mTOR signaling pathway, a potential target for inhibitors derived from this compound.

Quantitative Data Summary

CompoundSynthetic StepReagentsYield (%)Reference
2-Amino-3-bromopyridineBromination of 2-aminopyridineBr₂, organic solvent, acetic acidHigh[Patent[2]]
2-Methyl-3-bromopyridineDiazotization of 2-methyl-3-aminopyridineHBr, Br₂, NaNO₂95%[Patent[3]]
2-Bromo-3-cyanopyridineSandmeyer of 2-amino-3-bromopyridineNaNO₂, H⁺, CuCNNot SpecifiedInferred
This compoundNitrile reductionLiAlH₄ or H₂/CatalystNot SpecifiedInferred

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. While detailed experimental procedures and characterization data are not extensively published, a robust synthetic route can be established from readily available starting materials. The strategic positioning of the bromo and methylamine functionalities provides ample opportunities for chemical elaboration, making this compound a highly attractive scaffold for drug discovery and development programs aimed at creating targeted therapies for a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (2-Bromopyridin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its structural features, including the bromine atom and the aminomethyl group on the pyridine ring, provide versatile handles for chemical modifications, enabling the construction of complex molecules with desired pharmacological profiles. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by compounds derived from this scaffold.

Applications in Drug Discovery

The primary application of this compound lies in its use as a precursor for the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine core of this compound can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties to explore the chemical space and optimize inhibitor potency and selectivity. The aminomethyl group at the 3-position can be further functionalized or can participate in crucial hydrogen bonding interactions with the target protein.

Key kinase targets for inhibitors derived from bromopyridine scaffolds include:

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): A receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages.[1]

  • AXL Receptor Tyrosine Kinase (AXL): Implicated in tumor growth, metastasis, and drug resistance.[2][3][4]

  • Mer Tyrosine Kinase (MerTK): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which is overexpressed in various cancers.[5]

Quantitative Data of Structurally Related Kinase Inhibitors

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
CSF-1RAcyl urea-based inhibitor4.1[6]
AXLIndazole-based inhibitor41.5[7]
MerTKMacrocyclic pyrrolopyrimidine<40 (EC50)[5]
JNK14-(Pyrazol-3-yl)-pyridine10
JNK24-(Pyrazol-3-yl)-pyridine5
JNK34-(Pyrazol-3-yl)-pyridine2

Experimental Protocols

The following are representative protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the base (2.5 eq.), and the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-(3-aminomethyl)pyridine derivative.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Base Pd Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat workup Work-up: Dilute, Wash, Dry, Concentrate heat->workup purify Purification: Column Chromatography workup->purify product Final Product: 2-Aryl-(3-aminomethyl)pyridine purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Amide Coupling of the Aminomethyl Group

This protocol describes the formation of an amide bond using the aminomethyl group of a 2-aryl-(3-aminomethyl)pyridine derivative.

Materials:

  • 2-Aryl-(3-aminomethyl)pyridine derivative

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 - 1.5 equivalents)

  • Base (e.g., DIPEA, Et₃N) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.1 eq.) and the coupling agent (1.2 eq.) in the anhydrous solvent.

  • Add the base (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the 2-aryl-(3-aminomethyl)pyridine derivative (1.0 eq.) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final amide product.

Amide_Coupling_Workflow start Start activation Activate Carboxylic Acid: Carboxylic Acid Coupling Agent Base start->activation amine_add Add 2-Aryl-(3-aminomethyl)pyridine activation->amine_add stir Stir at Room Temperature amine_add->stir workup Work-up: Quench, Extract, Wash, Dry, Concentrate stir->workup purify Purification: Recrystallization or Column Chromatography workup->purify product Final Amide Product purify->product

Amide Coupling Workflow

Signaling Pathways

The kinase inhibitors developed from this compound and related scaffolds often target key signaling pathways involved in cancer progression. Below are simplified diagrams of the CSF-1R, AXL, and MerTK signaling pathways.

CSF-1R Signaling Pathway

Activation of CSF-1R by its ligand CSF-1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.[7][8][9][10]

CSF1R_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds & Activates PI3K PI3K CSF1R->PI3K MAPK MAPK/ERK CSF1R->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Simplified CSF-1R Signaling Pathway
AXL Signaling Pathway

Upon binding its ligand Gas6, AXL dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK/ERK, which are involved in cell survival, proliferation, and migration.[3][11][12][13][14]

AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, & Migration AKT->Survival MAPK->Survival

Simplified AXL Signaling Pathway
MerTK Signaling Pathway

MerTK, upon activation by its ligands (e.g., Gas6, Protein S), initiates signaling through pathways including MAPK/ERK and PI3K/AKT, leading to increased cell proliferation and migration, and decreased apoptosis.[1][2][4][5][15]

MerTK_Pathway Ligands Gas6, Protein S MerTK MerTK Ligands->MerTK Bind & Activate PI3K PI3K MerTK->PI3K MAPK MAPK/ERK MerTK->MAPK FAK FAK MerTK->FAK AKT AKT PI3K->AKT Proliferation Increased Proliferation & Migration AKT->Proliferation Apoptosis Decreased Apoptosis AKT->Apoptosis MAPK->Proliferation FAK->Proliferation

Simplified MerTK Signaling Pathway

Conclusion

This compound is a versatile and important building block for the synthesis of novel kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries for structure-activity relationship studies. The resulting compounds have the potential to target key signaling pathways implicated in cancer and other diseases, making this scaffold an area of continued interest for drug discovery and development.

References

Application Notes for (2-Bromopyridin-3-yl)methanamine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block employed by researchers, medicinal chemists, and drug development professionals in the synthesis of novel bioactive molecules. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and an aminomethyl group, offer multiple reaction sites for chemical modification, making it an invaluable scaffold in the design of targeted therapies. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties. The primary amine serves as a crucial nucleophile or a point for amide bond formation, enabling the construction of a wide array of chemical structures with therapeutic potential.

Therapeutic Applications

Derivatives of this compound have shown promise in the development of inhibitors for several key biological targets, including enzymes implicated in fibrosis and infectious diseases.

Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Dysregulation of LOXL2 activity is associated with the progression of fibrotic diseases and cancer. Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest. The pyridine-methanamine scaffold can be elaborated to generate potent and selective LOXL2 inhibitors. For instance, analogs of this compound have been investigated as inhibitors of LOXL2, demonstrating the utility of this building block in developing anti-fibrotic agents.[2][3]

Inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a prime target for the development of new anti-tuberculosis drugs. The pyridine-2-methylamine scaffold, closely related to this compound, has been identified as a promising pharmacophore for the design of potent MmpL3 inhibitors.

Data Presentation

The following table summarizes the in vitro activity of a series of 2-substituted pyridine-4-ylmethanamine derivatives, which are structural analogs of compounds that can be synthesized from this compound, against human lysyl oxidase-like 2 (hLOXL2). This data highlights the structure-activity relationship (SAR) for this class of inhibitors.

Compound IDR-group (at 2-position)hLOXL2 IC50 (nM)[2]
1 H>100,000
2 Cl126
3 Br266
4 I792
5 OPh309
6 Imidazole-1-yl203
7 Pyridin-3-yl321

Experimental Protocols

Protocol 1: Synthesis of N-((2-arylpyridin-3-yl)methyl)acetamide via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, followed by acetylation of the resulting amine.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene/water (4:1) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the (2-arylpyridin-3-yl)methanamine.

  • Acetylation:

    • Dissolve the purified (2-arylpyridin-3-yl)methanamine in dichloromethane and cool to 0 °C.

    • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain N-((2-arylpyridin-3-yl)methyl)acetamide.

Protocol 2: Synthesis of N-Aryl-(2-bromopyridin-3-yl)methanamine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl amine with the aminomethyl group of this compound not being the primary reacting amine due to the higher reactivity of the aryl bromide. For the desired reaction, the amine on the building block would first need to be protected.

Materials:

  • This compound (amine protected, e.g., as a Boc-derivative)

  • Aryl amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes

Procedure:

  • To a Schlenk tube, add the protected this compound (1.0 eq), aryl amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the amine to yield the final product.

Visualizations

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Fibroblast LOXL2 LOXL2 Crosslinked_ECM Cross-linked ECM LOXL2->Crosslinked_ECM Oxidative Deamination Collagen Collagen/Elastin Collagen->Crosslinked_ECM Integrin Integrin Crosslinked_ECM->Integrin Mechanical Stress FAK FAK Integrin->FAK Activation Akt Akt FAK->Akt Activation Fibrosis Fibrosis (Collagen Synthesis, Myofibroblast Differentiation) Akt->Fibrosis TGFB_R TGF-β Receptor Smad Smad2/3 TGFB_R->Smad Smad4 Smad4 Smad->Smad4 Snail Snail Smad4->Snail Nuclear Translocation Snail->Fibrosis TGFB TGF-β TGFB->TGFB_R

Caption: LOXL2-mediated signaling pathways in fibrosis.

MmpL3_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation BuildingBlock This compound Reaction Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Reaction Purification Purification (Chromatography) Reaction->Purification Inhibitor Pyridine-methylamine Derivative Purification->Inhibitor Mtb Mycobacterium tuberculosis Culture Inhibitor->Mtb Toxicity Cytotoxicity Assay Inhibitor->Toxicity MIC MIC Determination Mtb->MIC Lead Lead Compound MIC->Lead Toxicity->Lead

Caption: Experimental workflow for MmpL3 inhibitor development.

References

Application Notes and Protocols for Coupling Reactions of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions and amide bond formation involving (2-Bromopyridin-3-yl)methanamine. This versatile building block is a valuable synthon in medicinal chemistry and materials science. The following sections detail reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as standard amide bond formation.

Introduction to Coupling Reactions

This compound offers two primary sites for chemical modification: the C2-bromo position on the pyridine ring and the primary amine of the 3-methanamine substituent. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The primary amine serves as a nucleophile for amide bond formation and can also participate in N-arylation reactions.

A critical consideration for reactions at the C2-position is the potential for the primary amine of the (aminomethyl) group to interact with the palladium catalyst, which could inhibit the catalytic cycle. In some instances, protection of the primary amine may be necessary to achieve optimal yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Substrate This compound-
Coupling Partner Arylboronic acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand1-5 mol%
Ligand PPh₃, SPhos, or XPhos2-10 mol%
Base K₃PO₄, K₂CO₃, or Cs₂CO₃2-3 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene-
Temperature 80-110 °CReaction progress should be monitored.
Reaction Time 2-24 hoursDependent on substrate and catalyst system.
Typical Yield 60-95%Based on similar bromopyridine substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Final Product I->J Isolated Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position of the pyridine and a terminal alkyne. This reaction is particularly useful for the synthesis of rigid structures and extended π-systems.

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotes
Substrate This compound-
Coupling Partner Terminal Alkyne1.2 equivalents
Catalyst System Pd(CF₃COO)₂ / PPh₃ / CuI2.5 mol% / 5.0 mol% / 5.0 mol%
Base Triethylamine (Et₃N)Can also serve as a co-solvent.
Solvent Dimethylformamide (DMF)Anhydrous conditions are recommended.
Temperature 100 °C-
Reaction Time 3 hoursBased on a similar substrate.[1]
Typical Yield 72-96%Based on 2-amino-3-bromopyridine.[1][2]
Experimental Protocol: Sonogashira Coupling
  • To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (Pd(CF₃COO)₂, 2.5 mol%), the ligand (PPh₃, 5.0 mol%), and the co-catalyst (CuI, 5.0 mol%).

  • Add anhydrous DMF and stir for 30 minutes.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine.

  • Heat the reaction mixture to 100 °C with stirring for 3 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Catalysts and Ligand in Anhydrous DMF B Add Reactants: This compound, Terminal Alkyne, and Base A->B C Heat to 100 °C for 3 hours B->C D Monitor Progress C->D E Cool and Dilute D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purification G->H I Final Product H->I Isolated Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Catalyst, Ligand, and Base in a Schlenk Tube B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Reactants C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress E->F G Cool and Quench F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification I->J K Final Product J->K Isolated Product Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_workup Workup and Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->B C Stir for 15 min B->C D Add this compound C->D E Stir at Room Temperature D->E F Monitor Progress E->F G Quench with Water F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification I->J K Final Amide J->K Isolated Product

References

Application Notes and Protocols for Suzuki Coupling of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of (2-Bromopyridin-3-yl)methanamine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate.[1][2] For a substrate such as this compound, this reaction allows for the selective derivatization of the pyridine core, a crucial step in the synthesis of numerous biologically active molecules.

Challenges in the cross-coupling of pyridine-containing substrates include the potential for catalyst deactivation through coordination of the pyridine nitrogen to the palladium center.[1] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore critical for a successful transformation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound. The presence of the aminomethyl group at the 3-position may influence the reactivity of the substrate.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[3]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[3]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[3]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[3]
Pd₂(dba)₃ (1.5)1 (Phosphine Oxide Ligand) (3)KF (3)Dioxane9018Good to ExcellentEffective for challenging 2-pyridyl boronates.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling Protocol

For rapid optimization and synthesis, microwave-assisted heating can be employed.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., sodium carbonate, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., DMF/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent. Perform a standard aqueous work-up and purify the product by flash column chromatography.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst B Establish Inert Atmosphere (Evacuate & Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle cluster_steps pd0 Pd(0)L_n pd2_oad R¹-Pd(II)L_n-X pd2_trans R¹-Pd(II)L_n-R² r1x R¹-X (Aryl Halide) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x->pd2_oad Oxidative Addition r2b R²-B(OR)₂ (Boronic Acid/Ester) base Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and heteroarylamines is a frequent necessity for the construction of biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (2-Bromopyridin-3-yl)methanamine, a versatile building block in medicinal chemistry.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-substituted (pyridin-3-yl)methanamine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[3][5]

The selection of the catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and yield. The presence of the aminomethyl group at the 3-position of the pyridine ring may influence the reaction, potentially through coordination to the palladium center, although successful couplings on similar substrates are widely reported.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. While specific data for this compound is not extensively available, these examples with structurally related 2-bromopyridines provide a strong foundation for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene801885[6]
CyclohexylaminePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.4)Toluene100478[7]
n-ButylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)Toluene801475[7]
AnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH1002492[7]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene801895[7]
PiperidinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)Dioxane1001288[8]
DiethylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)Toluene801491[7]
N-MethylanilinePd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃ (2)Dioxane1102476[8]

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific amine coupling partners.[8][9]

General Protocol for Amination with a Primary or Secondary Amine

This procedure is a general guideline and may require optimization of reaction time and temperature depending on the specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (3-(aminomethyl)pyridin-2-yl)amine.

Protocol for Amination with a Volatile Amine

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[10]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., methylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Aryl)(HNR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR'R'' RedElim->Product ArylX Aryl-X ArylX->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Catalytic Systems in Reactions of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common catalytic systems for cross-coupling reactions involving (2-Bromopyridin-3-yl)methanamine and its analogs. The protocols described herein are based on established methodologies for the functionalization of bromopyridines and can serve as a starting point for the development of robust synthetic routes towards complex molecules in pharmaceutical and materials science research.

Introduction

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for diversification. The bromine atom on the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This document outlines protocols for three key transformations: Buchwald-Hartwig Amination, Sonogashira Coupling, and Suzuki Coupling.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions of bromopyridines, providing a comparative overview of different catalytic systems. While these examples do not exclusively use this compound, they offer valuable insights for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOButToluene80460[1]
2tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuToluenereflux190.7[2]
32-BromopyridineMesitylaminePd₂(dba)₃ / Ligand 6NaOt-BuToluene80--[3]
43-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / XPhosLiHMDSTHF651640[4]
53-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDS---78[4]

Table 2: Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF1003up to 96[5][6][7]
2Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃--RT--[8]

Table 3: Suzuki Coupling of Bromopyridines

EntryBromopyridine SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Halogenated PyridinesArylboronic acidsPd(OAc)₂ (ligand-free)-aq. isopropanol---[9]
22-PyridylboronatesAryl BromidesPd₂(dba)₃ / Ligand 1KFDioxane--74-82[10]
33-Bromo-9,9-dimethyl-10-(pyridin-2-yl)-9,10-dihydroacridinePinacol borate derivativesPd(PPh₃)₄-----[11]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for reactions with this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of a bromopyridine with an amine.[1][2][12][13]

Materials:

  • This compound

  • Amine of choice

  • Palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃])

  • Phosphine ligand (e.g., BINAP, dppp, XPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at the desired temperature (typically 65-110 °C) with stirring for the required time (typically 1-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed coupling of a bromopyridine with a terminal alkyne.[5][6][7][14]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, DIPA)

  • Solvent (e.g., DMF, THF)

  • Reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol%), the copper(I) co-catalyst (e.g., 5 mol%), and the ligand (e.g., 5 mol%).

  • Add the solvent and stir for a few minutes.

  • Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with a boronic acid or ester.[9][10][15][16][17]

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Ligand (optional, e.g., phosphine-based ligands)

  • Base (e.g., K₂CO₃, K₃PO₄, KF)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), the optional ligand, and the base (2-3 equivalents).

  • Add the solvent(s).

  • Heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) for the necessary time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the product by flash chromatography.

Visualizations

Experimental Workflow Diagrams

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare Schlenk tube under inert atmosphere AddCat Add Pd catalyst, ligand, and base Prep->AddCat AddReagents Add this compound and amine AddCat->AddReagents AddSolvent Add anhydrous solvent AddReagents->AddSolvent Heat Heat and stir (65-110 °C) AddSolvent->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute, wash, and extract Cool->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare vessel under inert atmosphere AddCat Add Pd catalyst, Cu(I) co-catalyst, and ligand Prep->AddCat AddReagents Add this compound, alkyne, and base AddCat->AddReagents React Stir at specified temperature AddReagents->React Monitor Monitor reaction (TLC/LC-MS) React->Monitor Workup Dilute and wash Monitor->Workup Dry Dry and concentrate Workup->Dry Purify Purify by chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the Sonogashira coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare vessel under inert atmosphere AddComponents Combine bromopyridine, boronic acid/ester, Pd catalyst, ligand (opt.), and base Prep->AddComponents AddSolvent Add solvent(s) AddComponents->AddSolvent Heat Heat and stir (80-120 °C) AddSolvent->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Workup Dilute and wash Cool->Workup Dry Dry and concentrate Workup->Dry Purify Purify by chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle Signaling Pathway

Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal Coupling Partner (e.g., R-NH₂, R-C≡CH, Ar-B(OR)₂) ProductComplex Product Complex Transmetal->ProductComplex C-C or C-N Bond Formation ProductComplex->Pd0 Reductive Elimination Product Ar-Coupling Partner ProductComplex->Product Reactants Ar-Br + Coupling Partner Base Base Base->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.[13][17]

References

Application Notes and Protocols for the Purification of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Bromopyridin-3-yl)methanamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired efficacy and safety profile of the final products. This document provides detailed application notes and experimental protocols for the most effective purification techniques for this compound, including column chromatography, recrystallization, and acid-base extraction.

Data Presentation: Comparison of Purification Techniques

The selection of a suitable purification method depends on factors such as the scale of the reaction, the nature of the impurities, and the desired final purity. The table below summarizes the common techniques for purifying this compound and related aminopyridine derivatives.

Purification TechniqueTypical Purity Achieved (%)AdvantagesDisadvantages & Considerations
Flash Column Chromatography >98%Highly effective for separating a wide range of impurities; suitable for various scales.[1][2]Can be time-consuming; potential for product loss on the column; silica gel's acidic nature may cause tailing or degradation of basic amines.[3][4]
Recrystallization >99%Excellent for achieving high purity; cost-effective and scalable.[5]Requires the product to be a solid; yield can be reduced due to solubility in the mother liquor; finding a suitable solvent can be challenging.[5][6]
Acid-Base Extraction 90-98% (as a preliminary step)Good for removing non-basic or neutral impurities; simple and rapid procedure.Less effective for removing basic impurities; may require multiple extractions for high efficiency.[1]
Preparative HPLC >99%Highest resolution for difficult separations; automated process.Expensive; limited to smaller scales; requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[2] For basic compounds like this compound, the acidic nature of standard silica gel can lead to poor separation and tailing. This is mitigated by adding a basic modifier to the eluent or by using a less acidic stationary phase.[3][4]

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Basic Modifier: Triethylamine (TEA) or Ammonia solution

  • Thin Layer Chromatography (TLC) plates

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Develop an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-2% TEA to the eluent system to improve the spot shape and Rf value. Aim for an Rf of 0.2-0.3 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexane:TEA). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2] Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Mix this solution with a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often provides better separation than loading a liquid sample.[1][8]

  • Elution: Begin eluting the column with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution).[8] For example, start with 90:10:1 Hexane:EtOAc:TEA and gradually increase to 70:30:1 Hexane:EtOAc:TEA.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor their contents using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting:

  • Product Streaking on Column: The eluent is not polar enough, or the amine is strongly interacting with the silica. Increase the eluent polarity or the concentration of the basic modifier (TEA).[1]

  • Poor Separation (Co-elution): The eluent system is not optimal, or the column is overloaded. Re-optimize the eluent with TLC or use a larger column.[1]

  • Compound is Acid-Sensitive: Use an alternative stationary phase like basic alumina or an amine-functionalized silica column, which eliminates the need for basic modifiers in the mobile phase.[3][9]

Protocol 2: Recrystallization

Principle: Recrystallization purifies solid compounds based on differences in solubility between the desired compound and impurities in a given solvent. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[5][10]

Materials and Reagents:

  • Crude or semi-purified this compound (solid)

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water)

  • Erlenmeyer flasks, heating source (hot plate), Büchner funnel, vacuum flask

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] For a polar compound like this aminopyridine, a mixed system such as ethyl acetate/hexane or ethanol/water is often effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[3]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

    • Mixed Solvent: While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[3]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3] Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting:

  • "Oiling Out": The product separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or is too impure. Reheat the solution to redissolve the oil, add a bit more solvent, and allow it to cool much more slowly.[3][6]

  • No Crystals Form: The solution is not supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or reducing the solvent volume by evaporation and re-cooling.[6]

Protocol 3: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates basic compounds from neutral or acidic impurities. The basic amine is protonated with an acid, making it water-soluble. After removing the organic-soluble impurities, the aqueous layer is basified to regenerate the neutral amine, which can then be extracted back into an organic solvent.

Materials and Reagents:

  • Crude this compound mixture

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Aqueous Acid (e.g., 1M HCl)

  • Aqueous Base (e.g., 1M NaOH or saturated NaHCO₃)

  • Separatory funnel, beakers, flasks

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (e.g., 3 x 30 mL). The basic amine will move into the aqueous (acidic) layer, leaving neutral impurities in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer can be discarded (or saved for analysis of impurities).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH until the solution is basic (confirm with pH paper, pH > 10). The protonated amine will be converted back to its neutral, water-insoluble form.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., 3 x 30 mL of ethyl acetate). The purified amine will now be in the organic layer.

  • Drying and Isolation: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Extraction Acid-Base Extraction Crude->Extraction Remove non-basic impurities Chromatography Column Chromatography Crude->Chromatography Primary purification for complex mixtures Extraction->Chromatography Further purification Recrystallization Recrystallization Chromatography->Recrystallization Final polishing step Pure High-Purity Product (>99%) Recrystallization->Pure

Caption: General experimental workflow for the purification of this compound.

DecisionTree start Start: Crude Product q1 What is the primary impurity type? start->q1 q3 Are impurities structurally similar? q1->q3 Basic / Polar res1 Acid-Base Extraction q1->res1 Neutral / Acidic q2 Is the product a solid? res3 Recrystallization q2->res3 Yes end_node Pure Product q2->end_node No (Purified Oil) res2 Column Chromatography q3->res2 No res4 Preparative HPLC q3->res4 Yes res1->q2 res2->q2 res3->end_node res4->end_node

Caption: Decision tree for selecting the appropriate purification method for the product.

References

Scale-Up Synthesis of (2-Bromopyridin-3-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (2-Bromopyridin-3-yl)methanamine, a valuable building block in pharmaceutical and agrochemical research. The presented methodology is designed for scalability and robustness, focusing on a two-step synthetic route commencing from a readily available precursor.

Synthetic Strategy Overview

The recommended scalable synthesis of this compound proceeds through a two-step sequence:

  • Sandmeyer Reaction: Conversion of 2-amino-3-cyanopyridine to 2-bromo-3-cyanopyridine. This classic transformation offers a reliable method for the introduction of the bromo substituent.

  • Catalytic Hydrogenation: Reduction of the nitrile group of 2-bromo-3-cyanopyridine to the corresponding primary amine using a Raney Nickel catalyst under a hydrogen atmosphere. This method is widely employed in industrial settings for its efficiency and scalability.

Synthetic_Pathway A 2-Amino-3-cyanopyridine B 2-Bromo-3-cyanopyridine A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C This compound B->C Catalytic Hydrogenation (H₂, Raney Ni)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Bromo-3-cyanopyridine via Sandmeyer Reaction

This protocol details the conversion of 2-amino-3-cyanopyridine to 2-bromo-3-cyanopyridine. The Sandmeyer reaction is a well-established method for this transformation.[1][2][3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Amino-3-cyanopyridine119.1210.083.9
Hydrobromic Acid (48%)80.9151.1 (34.5 L)302.2
Sodium Nitrite69.006.3692.2
Copper(I) Bromide143.451.208.4
Toluene-100 L-
Sodium Hydroxide (50% w/w)40.00As needed-
Water-As needed-

Equipment:

  • 100 L glass-lined reactor with temperature control, mechanical stirrer, and addition funnel.

  • Receiving vessels.

  • Filtration unit.

  • Drying oven.

Procedure:

  • Diazotization:

    • Charge the 100 L reactor with 48% hydrobromic acid (51.1 kg).

    • Cool the acid to -5°C to 0°C with constant stirring.

    • Slowly add 2-amino-3-cyanopyridine (10.0 kg) to the cold acid, maintaining the temperature below 5°C.

    • In a separate vessel, dissolve sodium nitrite (6.36 kg) in water (20 L).

    • Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 5°C. A slight exotherm may be observed.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) bromide (1.20 kg) in 48% hydrobromic acid (10 L).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed. Maintain the temperature between 20°C and 30°C using cooling as necessary.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Add toluene (100 L) to the reactor and stir for 30 minutes.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 50 L).

    • Neutralize the organic layer by washing with a 10% sodium hydroxide solution until the aqueous layer is basic (pH > 8).

    • Wash the organic layer again with water (50 L).

    • Concentrate the toluene solution under reduced pressure to obtain the crude 2-bromo-3-cyanopyridine.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a crystalline solid.

    • Dry the purified product under vacuum at 40-50°C.

Expected Yield: 75-85% Purity (HPLC): >98%

Step 2: Scale-Up Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 2-bromo-3-cyanopyridine to this compound using Raney Nickel as a catalyst. This method is highly efficient for the large-scale production of primary amines from nitriles.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Bromo-3-cyanopyridine183.0110.054.6
Raney Nickel (slurry in water)-~1.0 (dry weight)-
Methanol-100 L-
Ammonia (28% in water)17.035.0 L-
Hydrogen Gas2.02As needed-

Equipment:

  • 150 L stainless steel hydrogenation reactor capable of operating at high pressure.

  • Catalyst filtration system (e.g., filter press or enclosed filter).

  • Distillation apparatus.

Procedure:

  • Reactor Preparation and Catalyst Charging:

    • Ensure the hydrogenation reactor is clean and dry.

    • Inert the reactor with nitrogen gas.

    • Under a nitrogen atmosphere, carefully charge the Raney Nickel slurry to the reactor. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.[4][5][6][7][8]

    • Add methanol (80 L) to the reactor.

  • Hydrogenation Reaction:

    • Dissolve 2-bromo-3-cyanopyridine (10.0 kg) in methanol (20 L) and add it to the reactor.

    • Add aqueous ammonia (5.0 L) to the reactor. The ammonia helps to suppress the formation of secondary amine by-products.

    • Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to 10-15 bar.

    • Heat the reaction mixture to 40-50°C with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis of reaction samples. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pre-wetted filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Caution: The catalyst on the filter is highly pyrophoric and must be kept wet with water or solvent at all times and disposed of according to safety protocols.[4][5][6][7][8]

    • Wash the filter cake with methanol (2 x 10 L).

    • Combine the filtrate and washings.

  • Purification:

    • Concentrate the methanolic solution under reduced pressure to obtain the crude this compound as an oil.

    • The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Expected Yield: 80-90% Purity (HPLC): >99%

Process Safety and Hazard Analysis

Sandmeyer Reaction:

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The reaction should be carried out in solution at low temperatures (0-5°C) to minimize decomposition.[9][10][11]

  • Nitrogen Gas Evolution: The reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Appropriate personal protective equipment (PPE) should be worn.

Catalytic Hydrogenation:

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area with appropriate safety measures, including grounding of equipment to prevent static discharge.

  • Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It must be handled under an inert atmosphere or solvent at all times. Spent catalyst requires careful handling and disposal.[4][5][6][7][8]

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process. Proper temperature control is crucial to prevent runaway reactions.

Logical Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Catalytic Hydrogenation A1 Charge HBr to Reactor A2 Cool to 0°C A1->A2 A3 Add 2-Amino-3-cyanopyridine A2->A3 A5 Diazotization (Add NaNO₂ soln.) A3->A5 A4 Prepare NaNO₂ Solution A4->A5 A7 Sandmeyer Reaction (Add diazonium salt to CuBr) A5->A7 A6 Prepare CuBr Solution A6->A7 A8 Work-up & Isolation A7->A8 A9 Purification (Recrystallization) A8->A9 A10 2-Bromo-3-cyanopyridine A9->A10 B2 Charge 2-Bromo-3-cyanopyridine & Methanol A10->B2 B1 Inert Reactor & Charge Raney Ni B1->B2 B3 Pressurize with H₂ B2->B3 B4 Hydrogenation Reaction B3->B4 B5 Catalyst Filtration (Caution: Pyrophoric) B4->B5 B6 Product Isolation B5->B6 B7 Purification (Vacuum Distillation) B6->B7 B8 This compound B7->B8

Figure 2: Detailed experimental workflow for the scale-up synthesis.

References

Application Notes and Protocols: (2-Bromopyridin-3-yl)methanamine in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromopyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. While its applications in the pharmaceutical industry are more extensively documented, patent literature indicates its potential utility as a key intermediate in the development of novel agrochemicals, particularly insecticides. This document provides a detailed overview of the known and potential applications of this compound in the agrochemical sector, including synthetic protocols and proposed experimental workflows for activity screening. Due to the limited availability of public-domain data on specific, commercialized agrochemicals derived from this compound, this report focuses on the potential applications suggested by patent literature and general principles of agrochemical discovery.

Introduction

The pyridine ring is a common scaffold in a wide range of biologically active molecules, including many successful agrochemicals. The unique electronic properties and synthetic tractability of the pyridine nucleus make it an attractive starting point for the design of new fungicides, herbicides, and insecticides. This compound combines the features of a brominated pyridine ring, which can be functionalized through various cross-coupling reactions, and a primary amine, which is readily derivatized to form amides, ureas, and other functional groups. This dual reactivity makes it a strategic intermediate for building complex molecular architectures with potential pesticidal activity.

Potential Applications in Agrochemicals

Based on a review of patent literature, the primary potential application of this compound in agrochemicals is in the synthesis of novel insecticides . Specifically, it has been cited as an intermediate in the synthesis of certain classes of N-substituted arylpyrrolidines, which are being investigated for their insecticidal properties.

There is currently insufficient publicly available data to confirm its use in the development of fungicides or herbicides.

Table 1: Potential Agrochemical Applications of this compound
Agrochemical ClassTarget Pests/DiseasesCompound Class ExampleStatus
InsecticidesLepidoptera, Coleoptera, HemipteraN-(2-Bromopyridin-3-ylmethyl)arylpyrrolidinesExploratory/Preclinical (based on patent literature)
FungicidesNot specified in available literatureNot specified in available literatureNot specified in available literature
HerbicidesNot specified in available literatureNot specified in available literatureNot specified in available literature

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and biological evaluation of a potential insecticidal compound derived from this compound. These protocols are based on general methodologies found in the patent literature and standard practices in agrochemical research.

Synthesis of a Representative N-(2-Bromopyridin-3-ylmethyl)arylpyrrolidine

This protocol describes a hypothetical synthesis of an N-substituted arylpyrrolidine, a class of compounds with potential insecticidal activity, using this compound as a starting material.

Objective: To synthesize a novel chemical entity for insecticidal screening.

Materials:

  • This compound

  • Arylpyrrolidine derivative (e.g., 3-(3,5-dichlorophenyl)-3-(trifluoromethyl)pyrrolidine)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Arylpyrrolidine: To the stirring solution, add the arylpyrrolidine derivative (1.05 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-(2-Bromopyridin-3-ylmethyl)arylpyrrolidine.

  • Characterization: Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Primary Insecticidal Activity Screening

This protocol outlines a general method for the primary screening of newly synthesized compounds against a common agricultural pest, such as the larval stage of a lepidopteran insect (e.g., armyworm).

Objective: To determine the insecticidal activity of a test compound.

Materials:

  • Synthesized test compound

  • Acetone (for dissolving the compound)

  • Triton X-100 (surfactant)

  • Distilled water

  • Lepidopteran larvae (e.g., 2nd or 3rd instar)

  • Artificial diet

  • Petri dishes or multi-well plates

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone at a high concentration (e.g., 10,000 ppm).

    • Prepare serial dilutions of the stock solution in a solution of distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to achieve the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).

  • Diet Incorporation Assay:

    • Incorporate a known volume of each test solution into a specific amount of molten artificial diet and mix thoroughly.

    • Pour the treated diet into Petri dishes or the wells of a multi-well plate and allow it to solidify.

    • A control group should be prepared using the acetone/water/surfactant solution without the test compound.

  • Insect Infestation:

    • Once the diet has solidified, place a known number of larvae (e.g., 10) into each dish or well.

    • Seal the containers with a breathable lid.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 light:dark).

  • Mortality Assessment:

    • Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • If a dose-response is observed, calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Visualizations

Synthetic Pathway

G A This compound R Et3N, DCM A->R B Arylpyrrolidine Derivative B->R C N-(2-Bromopyridin-3-ylmethyl)arylpyrrolidine (Potential Insecticide) R->C

Caption: Synthetic route to a potential insecticidal arylpyrrolidine.

Experimental Workflow for Insecticidal Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compound B Prepare Stock & Serial Dilutions A->B C Incorporate into Artificial Diet B->C D Infest with Larvae C->D E Incubate (Controlled Environment) D->E F Assess Mortality (24, 48, 72h) E->F G Calculate % Mortality & LC50 F->G

Caption: Workflow for primary insecticidal bioassay.

Conclusion

This compound is a promising synthetic intermediate with potential applications in the discovery of new agrochemicals, particularly insecticides. Its utility is primarily suggested by patent literature in the synthesis of novel compound classes such as arylpyrrolidines. While there is a lack of publicly available data on the efficacy and commercial use of specific agrochemicals derived from this precursor, the synthetic accessibility and the biological relevance of the pyridine scaffold suggest that it will continue to be a molecule of interest for researchers in the field of crop protection. The protocols and workflows provided herein offer a foundational framework for the synthesis and evaluation of new agrochemical candidates derived from this compound. Further research and disclosure from agrochemical companies will be necessary to fully elucidate its role in modern agriculture.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Bromopyridin-3-yl)methanamine, a critical building block in pharmaceutical research. The primary focus is on the reduction of 2-bromo-3-cyanopyridine, a common and crucial step in the synthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Yield of Product 1. Inactive Reducing Agent: Hydride reagents like LiAlH₄ and NaBH₄ can decompose upon improper storage. Catalysts like Raney® Nickel may lose activity.- Use freshly opened or properly stored reducing agents. - For catalytic hydrogenation, use a fresh batch of catalyst or regenerate/reactivate it according to standard procedures.
2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the reducing agent.- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature as per literature protocols for similar substrates. - Use a sufficient excess of the reducing agent (typically 2-4 equivalents for hydride reagents).
3. Poor Quality Starting Material: Impurities in the 2-bromo-3-cyanopyridine can interfere with the reaction.- Purify the starting material by recrystallization or column chromatography. - Confirm the purity of the starting material by NMR or melting point analysis.
Formation of Significant Byproducts 1. Dehalogenation (Loss of Bromine): A common side reaction, especially with catalytic hydrogenation (e.g., Pd/C or Raney® Nickel), leading to the formation of 3-(aminomethyl)pyridine.[1][2]- Use a milder reducing agent like sodium borohydride in combination with a cobalt catalyst. - For catalytic hydrogenation, consider using a less reactive catalyst or milder conditions (lower hydrogen pressure, lower temperature). - Additives like triethylamine can sometimes suppress hydrodehalogenation.
2. Formation of Secondary Amine: The newly formed primary amine can react with an imine intermediate to form a secondary amine byproduct.- For catalytic hydrogenation, the presence of ammonia can help suppress secondary amine formation. - When using hydride reagents, a slow addition of the reagent at low temperature may minimize this side reaction.
3. Incomplete Reduction (Amide Formation): Partial hydrolysis of the nitrile to an amide, followed by incomplete reduction.- Ensure anhydrous reaction conditions, especially when using hydride reagents like LiAlH₄. - Use a sufficiently strong reducing agent and stoichiometry to ensure complete reduction to the amine.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product and the dehalogenated byproduct can have similar polarities, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction.
2. Product Instability: The aminomethylpyridine product can be sensitive to air or acidic/basic conditions during workup.- Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Use a carefully controlled pH during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the reduction of 2-bromo-3-cyanopyridine. This precursor is generally accessible and can be reduced to the desired primary amine using various reagents.

Q2: Which reducing agent is best for the conversion of 2-bromo-3-cyanopyridine to this compound?

A2: The choice of reducing agent depends on the desired selectivity, available equipment, and scale of the reaction.

  • Catalytic Hydrogenation (e.g., Raney® Nickel): This method is often used for large-scale synthesis due to its cost-effectiveness. However, it carries a higher risk of dehalogenation.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for nitriles.[3] It requires strict anhydrous conditions and careful handling due to its high reactivity.

  • Sodium Borohydride with a Cobalt Catalyst (e.g., CoCl₂): This system forms cobalt boride in situ and can offer higher chemoselectivity, potentially minimizing dehalogenation.

  • Borane Complexes (e.g., BH₃•THF): These are also effective for nitrile reduction and can sometimes offer better functional group tolerance than LiAlH₄.

Q3: How can I minimize the de-bromination side reaction?

A3: De-bromination is a significant challenge. To minimize it:

  • Avoid highly active hydrogenation catalysts like palladium on carbon (Pd/C) if possible, or use them under very mild conditions.

  • Raney® Nickel can be a better choice than Pd/C for preserving the C-Br bond, but conditions should still be carefully controlled.

  • Consider chemoselective methods like the NaBH₄/CoCl₂ system.

  • If using LiAlH₄, low temperatures and shorter reaction times may help reduce dehalogenation.

Q4: How can I monitor the progress of the reduction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be used to separate the starting nitrile from the amine product. Staining with ninhydrin can help visualize the primary amine product.

Q5: What are the safety precautions for working with Raney® Nickel?

A5: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air. It is typically supplied as a slurry in water. Always handle it under an inert atmosphere (argon or nitrogen) and never allow it to dry completely. After the reaction, the catalyst should be carefully quenched and disposed of according to safety protocols.

Comparative Data of Reduction Methods

Method Reducing Agent Typical Solvent Pros Cons Potential Yield Range
Catalytic HydrogenationH₂, Raney® NickelMethanol, Ethanol, THFCost-effective for large scale, high throughput.High risk of dehalogenation, requires specialized hydrogenation equipment, pyrophoric catalyst.40-70% (highly dependent on conditions to avoid dehalogenation)
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)THF, Diethyl etherHigh reactivity, generally good yields.Requires strict anhydrous conditions, highly reactive and hazardous, can reduce other functional groups.60-85%
Hydride ReductionBorane-THF complex (BH₃•THF)THFHigh reactivity, good functional group tolerance.Requires careful handling, potential for side reactions if not controlled.65-90%
Catalytic Hydride ReductionSodium Borohydride / Cobalt(II) ChlorideMethanol, EthanolMilder conditions, potentially higher chemoselectivity (less dehalogenation).Requires careful control of stoichiometry, catalyst preparation in situ.70-95%

Experimental Protocols

Protocol 1: Reduction of 2-bromo-3-cyanopyridine using Borane-THF Complex
  • To a solution of 2-bromo-3-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add borane-THF complex (1.0 M solution in THF, 2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 6 M hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 1 hour to ensure the hydrolysis of the borane-amine complex.

  • Basify the mixture with a saturated aqueous solution of sodium hydroxide (NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 2-bromo-3-cyanopyridine using Catalytic Hydrogenation with Raney® Nickel
  • In a hydrogenation vessel, dissolve 2-bromo-3-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, optionally with the addition of ammonia in methanol to suppress secondary amine formation.

  • Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10 wt%) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC/LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_product Desired Product cluster_side_product Potential Side Product 2_Bromo_3_cyanopyridine 2-Bromo-3-cyanopyridine Reduction Reduction 2_Bromo_3_cyanopyridine->Reduction Product This compound Reduction->Product High Yield (Optimized Conditions) Side_Product 3-(Aminomethyl)pyridine (Dehalogenated) Reduction->Side_Product Low Yield (Suboptimal Conditions)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reducing Agent Activity Start->Check_Reagents Analyze_Byproducts Identify Byproducts (e.g., via LC-MS) Start->Analyze_Byproducts Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents Inactive Dehalogenation Dehalogenation Observed? Analyze_Byproducts->Dehalogenation Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Milder_Conditions Use Milder Conditions or Chemoselective Reagent Dehalogenation->Milder_Conditions Yes Increase_Time_Temp Increase Reaction Time, Temperature, or Reagent Stoichiometry Incomplete_Reaction->Increase_Time_Temp Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Coupling Reactions of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-3-yl)methanamine in palladium-catalyzed coupling reactions. The following sections address common side reactions and offer practical solutions to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes?

Low or no yield in Suzuki reactions involving 2-bromopyridines is a common challenge. The primary reasons often include catalyst inhibition, the instability of coupling partners, or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] Furthermore, the aminomethyl group at the 3-position can also chelate the palladium catalyst, further hindering its activity.[3]

Q2: What are the most common side reactions when performing a Suzuki coupling with this compound?

The most frequently encountered side reactions are:

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid reagent. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5][6]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene. This can be caused by moisture or an inappropriate choice of base.[2]

  • Dehalogenation (Hydrodehalogenation): The reduction of the C-Br bond, resulting in the formation of 3-(aminomethyl)pyridine. This can occur in the presence of a hydride source, which can be generated from solvents or bases under certain conditions.[7][8][9][10]

Q3: In a Buchwald-Hartwig amination, what are the potential complications arising from the this compound substrate?

The primary amino group in this compound can compete with the desired amine coupling partner, leading to the formation of oligomeric side products through self-coupling. Additionally, the pyridine nitrogen and the aminomethyl nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3]

Q4: How can I minimize homocoupling of my terminal alkyne in a Sonogashira reaction with this compound?

Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.

  • Thoroughly degas all solvents and reagents.

  • Consider using a copper-free Sonogashira protocol if homocoupling remains a significant issue.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]These ligands can shield the palladium center, preventing coordination by the pyridine and aminomethyl nitrogens, and promote the desired catalytic cycle.
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂ with appropriate ligands).The C-Br bond on the electron-deficient pyridine ring can be difficult to activate. More electron-rich ligands can facilitate this step.[2]
Protodeboronation of Boronic Acid Use anhydrous solvents and consider more stable boron reagents like pinacol esters or MIDA boronates.These reagents are less susceptible to premature decomposition under the reaction conditions.[2][11]
Poor Solubility of Reagents Screen different solvent systems (e.g., toluene/water, dioxane/water, THF/water) to ensure all components are adequately dissolved.Inadequate solubility can hinder reaction rates and lead to incomplete conversion.
Issue 2: Formation of Dehalogenated Byproduct
Potential Cause Troubleshooting Step Rationale
Hydride Source in the Reaction Use a non-protic solvent and a base that is less likely to generate hydrides (e.g., K₃PO₄, Cs₂CO₃).Alcoholic solvents or certain bases can act as hydride donors, leading to the reduction of the aryl bromide.[8]
Catalyst System Screen different palladium catalysts and ligands.Some catalyst systems have a higher propensity for promoting dehalogenation.
Reaction Conditions Lower the reaction temperature and shorten the reaction time.Prolonged heating can sometimes favor side reactions like dehalogenation.
Issue 3: Homocoupling of Boronic Acid in Suzuki Coupling
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][5]Oxygen can promote the oxidative homocoupling of boronic acids.
Use of Pd(II) Precatalysts Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst. The addition of a mild reducing agent can sometimes help.[5][12]Pd(II) species can directly mediate the homocoupling of boronic acids.
Slow Reductive Elimination Employ bulky, electron-rich ligands to accelerate the final reductive elimination step of the desired product from the palladium center.[5]A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate that can lead to side reactions.

Experimental Protocols

The following are general protocols for common coupling reactions with this compound. Optimization of specific parameters may be required for your particular substrate and coupling partner.

Suzuki-Miyaura Coupling

A protocol for a similar substrate, 3-bromo-2-methylpyridine, can be adapted.[13]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Na₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

A general protocol for the amination of 2-bromopyridines can be followed.[14][15][16][17]

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equiv.) to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira Coupling

A protocol for the closely related 2-amino-3-bromopyridines provides a good starting point.[18][19]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, DIPA)

  • Degassed solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the degassed solvent, followed by the base.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for related bromopyridine substrates, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateRef.
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-852-Bromo-3-methylpyridine[13]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>953-Amino-2-chloropyridine[13]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85480-95Various halopyridines[13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)AmineRef.
Pd(OAc)₂ / dpppNaOtBuToluene801493Isopropylamine[15]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110880-95Aniline[14]
Pd₂(dba)₃ / XantphosNaOtBu1,4-Dioxane1001285-98Morpholine[17]

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

Catalyst SystemAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)AlkyneRef.
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100396Phenylacetylene[18][19]
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF1003851-Heptyne[18][19]

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki Coupling cluster_side Side Reactions A This compound C Desired Product A->C Pd Catalyst, Base E Dehalogenated Product A->E Hydride Source B Ar-B(OH)2 B->C Pd Catalyst, Base D Homocoupling Product (Ar-Ar) B->D O2 or Pd(II) F Protodeboronation Product (Ar-H) B->F H2O, Base

Caption: Common reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Screen Ligands & Catalysts Check_Inert->Check_Catalyst If no improvement Check_Conditions Optimize Base, Solvent & Temperature Check_Catalyst->Check_Conditions If no improvement Success Improved Yield Check_Conditions->Success Problem Solved Failure Persistent Issues Check_Conditions->Failure If no improvement Re_evaluate Re-evaluate Substrate Stability & Reaction Design Failure->Re_evaluate

Caption: A logical workflow for troubleshooting coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(L2)-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L2)(R2NH)]+Br- OA_Complex->Amine_Complex Amine Coordination (R2NH) Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Deactivation in (2-Bromopyridin-3-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving (2-Bromopyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?

A1: Catalyst deactivation in these reactions, particularly those using palladium catalysts, can stem from several sources:

  • Catalyst Poisoning: The nitrogen atoms in the pyridine ring and the primary amine of this compound can act as Lewis bases, strongly coordinating to the active metal center of the catalyst and blocking sites necessary for the catalytic cycle.[1] Impurities in reagents or solvents, such as sulfur or phosphorus compounds not intended as ligands, can also poison the catalyst.[2]

  • Thermal Decomposition: Many cross-coupling reactions require elevated temperatures, which can lead to the aggregation of the catalyst into larger, less active or inactive nanoparticles, often observed as palladium black.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in these catalytic systems, are susceptible to oxidation from trace amounts of air, which hinders their ability to coordinate to the palladium center and stabilize the active catalytic species.[1][3]

  • Formation of Inactive Catalyst Species: The active catalyst can react with other components in the reaction mixture to form stable, catalytically inactive complexes.[1]

Q2: I'm observing a black precipitate in my reaction. What does this signify and how can I prevent it?

A2: The black precipitate is typically palladium black, which consists of finely divided, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition and a common deactivation pathway.[1][2] While common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion.[2] This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.[2]

To prevent its formation, you can:

  • Optimize Reaction Temperature: Avoid excessively high temperatures that promote catalyst decomposition.[1]

  • Ensure an Inert Atmosphere: Thoroughly degas solvents and use an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of sensitive phosphine ligands.[1]

  • Adjust Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed and prone to aggregation. Increasing the ligand loading can sometimes improve catalyst stability.

  • Choose a More Stable Catalyst: Consider using pre-formed catalysts or catalyst systems with more robust ligands that are less prone to degradation.

Q3: Can impurities in my this compound starting material affect the catalyst?

A3: Yes, impurities can significantly impact catalyst performance. Even trace amounts of certain substances can poison a palladium catalyst.[2] Given the synthesis of this compound may involve various reagents, it is crucial to ensure its purity. Potential catalyst-poisoning impurities could include residual starting materials, byproducts, or contaminants from purification steps. For example, sulfur-containing compounds are potent poisons for transition metal catalysts.[1]

Q4: My reaction is sluggish or fails completely. How do I determine if catalyst deactivation is the primary cause?

A4: To diagnose catalyst deactivation, a systematic approach is necessary. You can start by running a control experiment under ideal conditions with high-purity reagents. If the reaction still fails, consider the following:

  • Reaction Monitoring: Take aliquots from the reaction at different time points and analyze them by techniques like TLC, GC, or LC-MS to see if the reaction started and then stopped prematurely.

  • Visual Observation: Note any color changes or the formation of precipitates (like palladium black) that might indicate catalyst decomposition.[1]

  • Catalyst Loading: Increase the catalyst loading in a subsequent experiment. If the reaction proceeds further, it suggests that the initial catalyst amount may have deactivated.

  • Hot Filtration Test: If you are using a heterogeneous catalyst, filtering the catalyst from the hot reaction mixture can help determine if the active catalytic species has leached into the solution.[4] If the reaction continues in the filtrate, it indicates a homogeneous catalytic process, which might be prone to deactivation in solution.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Catalyst Poisoning * Ensure high purity of this compound and other reagents. Consider re-purification if necessary.[1] * Purify solvents and thoroughly degas them to remove oxygen.[1] * Use high-purity catalysts and ligands.
Thermal Decomposition * Lower the reaction temperature and monitor for improvement.[5] * Ensure even heating and stirring to avoid localized hot spots.
Ligand Degradation * Maintain a strict inert atmosphere throughout the reaction setup and execution. * Use fresh, high-quality ligands.
Incorrect Reaction Conditions * Verify the stoichiometry of all reagents, including the base and any additives. * Screen different solvents, as solvent polarity can influence catalyst stability and reactivity.[6]

Issue 2: Reaction Stalls Before Completion

Possible CauseTroubleshooting Steps
Gradual Catalyst Deactivation * Consider a second addition of the catalyst or ligand midway through the reaction. * Switch to a more robust catalyst system known for higher stability.
Product Inhibition * The product itself may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration.
Change in Reaction pH * The consumption or generation of acidic or basic species during the reaction could alter the pH and affect catalyst performance. Ensure adequate buffering capacity if necessary.

Quantitative Data Summary

The following tables present representative data to illustrate the impact of various parameters on catalyst performance in similar cross-coupling reactions. The exact values may vary for reactions involving this compound.

Table 1: Effect of Temperature on Catalyst Stability and Yield

Temperature (°C)Reaction Time (h)Observed Palladium BlackYield (%)
8012Minimal85
1008Moderate70
1206Significant45

Table 2: Comparison of Different Palladium Precatalysts

Catalyst (2 mol%)Ligand (4 mol%)Time (h)Yield (%)Notes
Pd(OAc)₂SPhos1278Prone to reduction at high temperatures.
Pd₂(dba)₃XPhos1088Generally more stable than Pd(OAc)₂.[7]
XPhos Pd G3None892Pre-formed catalyst, often shows higher activity and stability.[8]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In an oven-dried Schlenk flask, combine the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and this compound (1.0 equivalent).[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Characterization of a Deactivated Catalyst

  • Isolation of the Deactivated Catalyst: Once the reaction has stopped, cool the mixture and carefully filter the solid catalyst under an inert atmosphere. If the catalyst is homogeneous, it may precipitate upon cooling or after adding a non-solvent.

  • Washing: Wash the isolated solid with the reaction solvent to remove any adsorbed organic molecules. Dry the catalyst under vacuum.

  • Physical Characterization:

    • BET Surface Area Analysis: To determine if the catalyst's surface area has decreased due to sintering or fouling.[9][10]

    • Transmission Electron Microscopy (TEM): To visualize the catalyst nanoparticles and check for agglomeration (sintering).

  • Chemical Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst's surface and determine the oxidation state of the palladium.[9][11]

    • X-ray Diffraction (XRD): To analyze the bulk crystal structure and identify any phase changes in the catalyst or support.[10][12]

    • Elemental Analysis (e.g., XRF or PIXE): To detect foreign elements that may have been deposited on the catalyst surface.[9]

Protocol 3: General Procedure for Catalyst Reactivation

Note: The effectiveness of reactivation depends on the deactivation mechanism. This is a general procedure that may require optimization.

  • Washing: Suspend the spent catalyst in a suitable solvent. For palladium on carbon (Pd/C), an initial wash with an alcohol solution under reflux followed by washing with deionized water can be effective.[13]

  • Acid/Base Treatment:

    • For removal of organic residues, washing with a dilute alkaline solution (e.g., 5-10% NaOH) at elevated temperatures (50-150 °C) can be employed.[14]

    • Alternatively, suspending the catalyst in a mixture of chloroform and glacial acetic acid with stirring or ultrasonication can help remove poisoning species.[1]

  • Oxidative Treatment: For some types of deactivation, treatment with a mild oxidizing agent like aqueous hydrogen peroxide can help to remove strongly adsorbed species.[15]

  • Final Washing and Drying: After treatment, wash the catalyst thoroughly with deionized water until neutral, followed by a final wash with a volatile organic solvent (e.g., ethanol or acetone). Dry the reactivated catalyst under vacuum.[13]

  • Activity Test: Evaluate the performance of the regenerated catalyst in a new reaction to determine its recovered activity.[1]

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions start Low or No Product Yield Observed check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Conc, Stoichiometry) check_purity->check_conditions analyze_mixture 3. Analyze Reaction Mixture (TLC, GC, LC-MS) check_conditions->analyze_mixture precipitate Palladium Black Observed? analyze_mixture->precipitate incomplete Incomplete Conversion? precipitate->incomplete No optimize_temp Optimize Temperature & Ligand Ratio precipitate->optimize_temp Yes no_reaction No Reaction at All? incomplete->no_reaction No change_catalyst Increase Catalyst Loading or Use More Robust Catalyst incomplete->change_catalyst Yes re_purify Re-purify Reagents Ensure Inert Atmosphere no_reaction->re_purify Yes

Caption: Troubleshooting workflow for low reaction yield.

Deactivation_Pathways cluster_causes Deactivation Mechanisms cluster_inactive Inactive Species active_catalyst Active Pd(0) or Pd(II) Catalyst poisoning Poisoning (e.g., by Pyridine-N, S-impurities) active_catalyst->poisoning agglomeration Thermal Stress / Low Ligand Conc. active_catalyst->agglomeration oxidation Oxidation (Trace O₂) active_catalyst->oxidation degradation Ligand Degradation active_catalyst->degradation poisoned_complex [Pd]-Poison Complex poisoning->poisoned_complex pd_black Palladium Black (Agglomerated Nanoparticles) agglomeration->pd_black inactive_pd_oxide Inactive Pd Oxide oxidation->inactive_pd_oxide inactive_complex Inactive Pd Complex degradation->inactive_complex

Caption: Common catalyst deactivation pathways.

Experimental_Workflow cluster_physical Physical Analysis cluster_chemical Chemical Analysis start Deactivated Catalyst Sample isolation Isolate & Wash Catalyst start->isolation split Split Sample for Analysis isolation->split tem TEM (Particle Size/Agglomeration) split->tem bet BET (Surface Area) split->bet xps XPS (Surface Poisons, Oxidation State) split->xps xrd XRD (Bulk Structure, Phase Change) split->xrd conclusion Identify Deactivation Cause (Sintering, Poisoning, etc.) tem->conclusion bet->conclusion xps->conclusion xrd->conclusion

Caption: Workflow for analyzing a deactivated catalyst.

References

Technical Support Center: Optimizing Reactions for (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromopyridin-3-yl)methanamine. The information is designed to address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound, and what are the critical temperature-related steps?

A common and practical synthetic approach for this compound involves a two-step process starting from 2-bromo-3-methylpyridine. The critical steps where temperature control is crucial are:

  • Radical Bromination: The first step is the bromination of the methyl group of 2-bromo-3-methylpyridine to form 2-Bromo-3-(bromomethyl)pyridine. This reaction is typically initiated by heat or UV light and requires careful temperature management to ensure selective monobromination and prevent unwanted side reactions.

  • Nucleophilic Substitution (Amination): The second step involves the substitution of the bromine in the bromomethyl group with an amine functionality. The temperature for this step is highly dependent on the chosen aminating agent and reaction conditions.

Q2: I am experiencing low yields in the synthesis of this compound. What are the likely causes related to temperature?

Low yields in this synthesis can often be attributed to improper temperature control at either of the key stages.

  • During Radical Bromination:

    • Temperature too low: The radical initiation may be inefficient, leading to incomplete conversion of the starting material.

    • Temperature too high: This can lead to multiple brominations on the methyl group or degradation of the starting material and product. Over-heating can also promote competing side reactions.

  • During Nucleophilic Substitution:

    • Temperature too low: The reaction may be too slow, resulting in incomplete conversion.

    • Temperature too high: This can favor elimination side reactions, especially if a sterically hindered base is used. It can also lead to the formation of multiple byproducts or degradation of the desired product.

Q3: What are some common side reactions to be aware of when synthesizing this compound, and how can temperature be used to mitigate them?

Several side reactions can occur, and temperature plays a key role in controlling their formation.

  • Over-bromination: During the radical bromination step, the formation of 2-Bromo-3-(dibromomethyl)pyridine is a common side product. To minimize this, the reaction should be run at a controlled reflux temperature, and the amount of the brominating agent (e.g., N-bromosuccinimide) should be carefully measured.

  • Elimination Reactions: In the amination step, particularly when using a strong base, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an undesired alkene. Running the reaction at a lower temperature generally favors the substitution pathway.

  • Ring Reactions: While the C-Br bond on the pyridine ring is relatively stable, extremely high temperatures in subsequent cross-coupling reactions could potentially lead to undesired reactions at this position.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion in Radical Bromination
Possible Cause Suggested Solution
Insufficient Radical Initiation Ensure the reaction is heated to a steady reflux. If using a chemical initiator like AIBN, ensure it is fresh and added at the correct temperature for its decomposition.
Reaction Temperature Too Low Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Premature Decomposition of Initiator Add the radical initiator in portions throughout the reaction rather than all at once.
Issue 2: Formation of Multiple Products in Radical Bromination
Possible Cause Suggested Solution
Over-bromination Use a slight excess of the 2-bromo-3-methylpyridine starting material relative to the brominating agent (e.g., NBS). Maintain a consistent and not excessively high reflux temperature.
Side-chain vs. Ring Bromination Radical bromination with NBS is generally selective for the benzylic position. Ensure the reaction is performed under radical conditions (light or radical initiator) and not ionic conditions.
Issue 3: Low Yield in Nucleophilic Substitution (Amination)
Possible Cause Suggested Solution
Incomplete Reaction Increase the reaction temperature in increments of 5-10°C and monitor for product formation. Alternatively, increase the reaction time.
Competition from Elimination (E2) Reactions Lowering the reaction temperature can favor the desired SN2 substitution over elimination. Consider using a less sterically hindered base if applicable.
Poor Nucleophile Reactivity If using a weak nucleophile, a higher reaction temperature may be necessary. Consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-(bromomethyl)pyridine (Radical Bromination)

This protocol is adapted from the synthesis of similar bromomethylpyridines.

Materials:

  • 2-bromo-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).

Temperature Optimization Data (Hypothetical Example):

Reaction Temperature (°C)Reaction Time (h)Yield of 2-Bromo-3-(bromomethyl)pyridine (%)Key Observations
60845Incomplete conversion of starting material.
77 (Reflux)385Optimal yield with minimal side products.
90270Increased formation of dibrominated byproduct.
Protocol 2: Synthesis of this compound (Amination)

This is a general procedure and the choice of amine and conditions will need to be optimized.

Materials:

  • 2-Bromo-3-(bromomethyl)pyridine

  • Ammonia (e.g., 7N solution in methanol) or another amine source

  • Polar solvent (e.g., Methanol, THF)

Procedure:

  • Dissolve 2-Bromo-3-(bromomethyl)pyridine (1.0 eq) in a suitable solvent like methanol in a pressure-resistant vessel.

  • Cool the solution in an ice bath.

  • Add a large excess of the ammonia solution (e.g., 10-20 eq).

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and stir for 12-24 hours. Caution: This reaction generates pressure.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Temperature Optimization Data (Hypothetical Example):

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Key Observations
25 (Room Temp)4830Very slow reaction rate.
402475Good conversion with minimal byproducts.
601280Faster reaction, slight increase in impurities.
80865Significant formation of elimination and other byproducts.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Amination 2_bromo_3_methylpyridine 2-Bromo-3-methylpyridine NBS_AIBN NBS, AIBN Reflux (e.g., 77°C) 2_bromo_3_methylpyridine->NBS_AIBN 2_bromo_3_bromomethylpyridine 2-Bromo-3-(bromomethyl)pyridine NBS_AIBN->2_bromo_3_bromomethylpyridine Ammonia Ammonia (excess) 40-60°C 2_bromo_3_bromomethylpyridine->Ammonia Target_Product This compound Ammonia->Target_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Mixture Analyze Reaction Mixture (TLC, GC, NMR) Check_Purity->Analyze_Mixture Incomplete_Conversion Incomplete Conversion? Analyze_Mixture->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Increase_Temp_Time Increase Temperature or Time Incomplete_Conversion->Increase_Temp_Time Yes Optimize_Temp Optimize Temperature (Lower or Higher) Side_Products->Optimize_Temp Yes Check_Reagents Check Reagent Stoichiometry & Purity Side_Products->Check_Reagents No End Improved Yield Increase_Temp_Time->End Optimize_Temp->End Check_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: (2-Bromopyridin-3-yl)methanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-3-yl)methanamine in palladium-catalyzed cross-coupling reactions. The guides focus on the critical role of the base in influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: The primary challenge arises from the substrate's structure. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, thereby halting the catalytic cycle. Additionally, the electron-donating nature of the aminomethyl group can decrease the reactivity of the C-Br bond towards oxidative addition, a crucial step in the coupling reaction.[1]

Q2: What is the general role of a base in palladium-catalyzed cross-coupling reactions?

A2: The base plays several crucial roles depending on the specific reaction:

  • Suzuki Coupling: The base activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center (transmetalation).[2]

  • Buchwald-Hartwig Amination: A strong base is typically required to deprotonate the amine, forming a more nucleophilic amide that can then couple with the aryl halide.[3]

  • Sonogashira Coupling: The base deprotonates the terminal alkyne to generate a copper acetylide (in the presence of a copper co-catalyst), which is the active nucleophile in the catalytic cycle.[4]

Q3: How do I choose between an inorganic and an organic base?

A3: The choice depends on the reaction type and the sensitivity of your substrates to the basic conditions.

  • Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are commonly used in Suzuki couplings.[5] They are effective and generally compatible with a wide range of functional groups. Weaker inorganic bases may be suitable for Buchwald-Hartwig aminations if your substrate has base-sensitive functional groups.

  • Organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) are frequently used in Sonogashira couplings to deprotonate the alkyne.[2] Strong, non-nucleophilic organic bases can also be employed in Buchwald-Hartwig aminations.

Q4: Can the incorrect choice of base lead to side reactions?

A4: Yes, an inappropriate base can promote several undesired side reactions:

  • Protodeboronation: In Suzuki couplings, strong bases in aqueous conditions can lead to the hydrolysis of the boronic acid to the corresponding arene.[6] Using boronic esters or anhydrous conditions can help minimize this.[6]

  • Homocoupling: In the presence of oxygen, an excessive amount of a strong base can promote the homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions (Glaser coupling).[6]

  • Dehalogenation: The starting this compound can be reduced, replacing the bromine with a hydrogen. This can be more prevalent at higher temperatures with certain phosphine ligands and bases.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling

If you are experiencing low to no yield in the Suzuki coupling of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Failed Suzuki Coupling

G start Low/No Yield catalyst Check Catalyst System start->catalyst Is the catalyst active? base Screen Bases catalyst->base Try bulky, electron-rich ligands (e.g., SPhos, XPhos) [4] success Successful Coupling catalyst->success Use pre-catalyst conditions Optimize Conditions base->conditions Test different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) [3] base->success Found optimal base reagents Verify Reagent Quality conditions->reagents Vary solvent, temperature, and ensure inert atmosphere [1] conditions->success Conditions optimized reagents->success Use pure, dry reagents and anhydrous solvents if needed [4]

Caption: A logical workflow to diagnose and resolve failed Suzuki coupling reactions.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

The formation of side products is a common issue. Here’s how to address it.

Side ProductCommon CauseSuggested Solution
Dehalogenation High reaction temperature; certain ligands and strong bases.Lower the reaction temperature and/or screen milder bases (e.g., K₂CO₃, Cs₂CO₃).[1]
Hydrolysis of Aryl Halide Presence of water with a strong base.Use anhydrous solvents and ensure the base is dry.
Substrate Decomposition Use of a very strong base (e.g., NaOtBu) with sensitive functional groups.Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[7]

Data Presentation: Effect of Base on Coupling Reactions

Disclaimer: The following data is compiled from studies on structurally similar bromopyridine derivatives and should be considered as a guide for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Phenylboronic Acid
EntryBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
1Na₂CO₃Pd(OAc)₂ / Ionic LiquidEtOH/H₂O8098[8]
2K₂CO₃Pd(OAc)₂ / Benzimidazolium saltN/AMWlow-mod[9]
3K₃PO₄Pd(PPh₃)₄Dioxane/H₂O90High[5]
4Cs₂CO₃Pd(dppf)Cl₂Dioxane100HighN/A
5KFPd₂(dba)₃ / P(t-Bu)₃DioxaneRTHigh[10]
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
EntryBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
1NaOt-BuPd(OAc)₂ / dpppTolueneReflux98[11]
2Cs₂CO₃Pd(OAc)₂ / SPhosTHFN/AHigh[12]
3LiHMDSRuPhos PrecatalystToluene10083[13]
4K₃PO₄Pd₂ (dba)₃ / XantphosDioxane10075-95N/A
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes
EntryBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
1Et₃NPd(CF₃COO)₂ / PPh₃ / CuIDMF10072-96[4][14]
2PyrrolidineDipyridylpalladium complex / TBABH₂ORefluxModerateN/A
3(i-Pr)₂NH[DTBNpP]Pd(crotyl)ClDMSORT100N/A
4DABCO[DTBNpP]Pd(crotyl)ClTHFRTHighN/A

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 1.2 equiv).[13]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine coupling partner (1.1 equiv) in an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Work-up: After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[15]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.[15]

  • Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., DMF), the base (e.g., Et₃N), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).[15]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring by TLC or LC-MS.[15]

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Pd(II)(R)L2->Ar-R Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)(X)L2 R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Ar-Pd(II)(R)L2 Base Base (e.g., K3PO4) Base->Ar-Pd(II)(R)L2 Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Base Selection Logic for Different Coupling Reactions

Base_Selection start Select Coupling Reaction suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira inorganic_strong Strong Inorganic Base (e.g., K3PO4, Cs2CO3) [3] suzuki->inorganic_strong For challenging substrates inorganic_weak Weaker Inorganic Base (e.g., K2CO3) suzuki->inorganic_weak General purpose buchwald->inorganic_strong For base-sensitive substrates strong_base Strong Base (e.g., NaOtBu, LiHMDS) [18] buchwald->strong_base For less sensitive substrates organic_amine Organic Amine Base (e.g., Et3N, DIPEA) [7] sonogashira->organic_amine

Caption: A decision tree for selecting an appropriate base for common coupling reactions.

References

Technical Support Center: Purification of (2-Bromopyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of (2-Bromopyridin-3-yl)methanamine and its derivatives.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate indicates that along with your desired this compound derivative, byproducts have likely formed during the reaction.[1] Common impurities can include unreacted starting materials, byproducts from side reactions, or decomposition products. For a definitive identification, techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q2: I'm having trouble with my column chromatography. The separation is poor. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:

  • Optimize the Eluent System: The polarity of your solvent system is crucial. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures to find the optimal eluent that gives good separation between your product and the impurities. A good starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes.[1][3]

  • Address Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To suppress this interaction, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.[3]

  • Check for Column Overloading: Using too much crude product for the size of your column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[1]

  • Ensure Proper Column Packing: An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This can be caused by several factors:

  • The solution is too concentrated. Try using a larger volume of solvent.[1]

  • The solution is being cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2]

  • The presence of impurities is inhibiting crystallization. In this case, another purification step, like column chromatography, may be necessary before recrystallization.[1]

  • The compound's melting point is lower than the temperature of the solution. Reheat the solution to redissolve the oil, then add more solvent before allowing it to cool slowly.[3]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: If crystals do not form, the solution is likely not supersaturated. You can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[3][4]

  • Adding a "seed crystal" of the pure compound to the cooled solution.[3][4]

  • Reducing the solvent volume by evaporation and allowing the solution to cool again.[4]

  • Placing the flask in an ice bath or refrigerator to further reduce the temperature.[4]

Q5: The recrystallized product is still impure. What could be the reason?

A5: If the recrystallized product is still impure, it could be due to several reasons:

  • Inappropriate solvent choice: The solvent may be dissolving the impurities along with the product, or the impurities may have similar solubility profiles. Experiment with different solvents or solvent pairs.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[2]

  • Incomplete removal of mother liquor: Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying my this compound derivative?

A1: The most effective method depends on the nature of your compound (solid or liquid) and the impurities present.

  • Flash column chromatography is highly effective for purifying these derivatives from reaction mixtures, particularly for removing both polar and non-polar impurities.[5][6]

  • Recrystallization is a powerful technique for purifying solid compounds, especially after an initial purification by column chromatography.[6]

  • For liquid derivatives with boiling points sufficiently different from those of the impurities, fractional distillation under reduced pressure can be a viable option.[1]

Q2: What are some recommended solvents for recrystallizing this compound derivatives?

A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6] For polar compounds like many pyridine derivatives, polar protic solvents are often a good starting point.[2] Common choices include:

  • Ethanol[2][4]

  • Methanol[2]

  • Isopropanol[1]

  • A mixture of ethanol and water[2][4]

  • A solvent pair like ethyl acetate and hexanes can also be effective.[3]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. After swirling the mixture for a few minutes, perform a hot filtration to remove the charcoal. Be aware that using an excessive amount of charcoal can lead to a loss of your product due to adsorption.[3]

Data Presentation

Table 1: General Comparison of Purification Methods for this compound Derivatives

Purification MethodTypical Sample TypeKey Parameters to OptimizeExpected PurityTypical Yield
Column Chromatography Liquid or SolidEluent system, stationary phase, sample load (1-5% of silica weight)[1]Moderate to High50-90%
Recrystallization SolidSolvent or solvent pair, cooling rateHigh to Very High60-95%
Distillation LiquidPressure, temperatureModerate to High40-80%

Experimental Protocols

Protocol 1: Column Chromatography

This protocol provides a general procedure for purifying a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate, potentially with 0.1-1% triethylamine)[3]

  • Glass column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.[1]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel and load the dried silica onto the top of the column.[5][6]

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure to the top of the column to force the eluent through the silica gel. Collect fractions in separate test tubes.[1]

  • Analyze the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified derivative.[1]

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying a solid this compound derivative by recrystallization.

Materials:

  • Crude solid this compound derivative

  • A suitable solvent or solvent pair (e.g., ethanol, ethanol/water)[1][2]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.[1][4]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1][3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][2]

  • Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.[1][2]

Visualizations

G cluster_synthesis Synthesis & Work-up cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude TLC TLC Analysis crude->TLC Column Column Chromatography TLC->Column Multiple Spots/ Close Rf Recrystallization Recrystallization TLC->Recrystallization Single Major Spot/ Solid Distillation Distillation TLC->Distillation Single Major Spot/ Liquid Column->Recrystallization Further Purification Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound derivatives.

G cluster_solutions1 Troubleshooting 'Oiling Out' cluster_solutions2 Troubleshooting No Crystal Formation cluster_solutions3 Troubleshooting Impure Product Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1_1 Re-heat & Add More Solvent OilingOut->Sol1_1 Yes Sol1_2 Cool Slowly OilingOut->Sol1_2 Yes Sol1_3 Pre-purify by Chromatography OilingOut->Sol1_3 Yes Impure Product Still Impure? NoCrystals->Impure No Sol2_1 Scratch Flask NoCrystals->Sol2_1 Yes Sol2_2 Add Seed Crystal NoCrystals->Sol2_2 Yes Sol2_3 Concentrate Solution NoCrystals->Sol2_3 Yes Sol2_4 Cool to Lower Temperature NoCrystals->Sol2_4 Yes Success Pure Crystals Obtained Impure->Success No Sol3_1 Try Different Solvent Impure->Sol3_1 Yes Sol3_2 Ensure Slow Cooling Impure->Sol3_2 Yes Sol3_3 Wash Crystals with Cold Solvent Impure->Sol3_3 Yes

Caption: Troubleshooting decision tree for the recrystallization of this compound derivatives.

References

stability issues of (2-Bromopyridin-3-yl)methanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Bromopyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and troubleshoot common problems encountered during synthetic reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound contains two primary reactive functional groups: a primary aminomethyl group and a 2-bromopyridine moiety. The main stability concerns arise from the reactivity of these groups under various reaction conditions. The primary amine is nucleophilic and basic, making it susceptible to a range of reactions, while the bromopyridine can undergo palladium-catalyzed cross-coupling reactions or potential dehalogenation.

Q2: How can I minimize the degradation of this compound during storage?

A2: To ensure the longevity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent potential degradation from moisture, light, and oxidation.

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., darkening) or the formation of solid precipitates in the solid material or its solutions. Analytically, the appearance of unexpected peaks in NMR spectra or new spots on a TLC plate are indicative of degradation.

Q4: Can the primary amine in this compound interfere with palladium-catalyzed cross-coupling reactions at the bromide position?

A4: Yes, the primary amine can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. It is often advisable to protect the amine group before performing cross-coupling reactions to avoid this issue and other side reactions.

Troubleshooting Guides for Common Reactions

Amide Coupling (Acylation)

Issue: Low yield of the desired N-((2-Bromopyridin-3-yl)methyl)amide.

Potential Cause Troubleshooting Steps
Low nucleophilicity of the amine The electron-withdrawing effect of the bromopyridine ring can reduce the nucleophilicity of the aminomethyl group. Use more potent coupling reagents like HATU or COMU, or convert the carboxylic acid to a more reactive species such as an acid chloride.
Diacylation The primary amine can potentially be acylated twice, especially with highly reactive acylating agents and excess reagent. Use a 1:1 stoichiometry of the amine and the acylating agent and add the acylating agent slowly to the reaction mixture.
Side reactions with the pyridine nitrogen Under strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating the amine. Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge the acid formed during the reaction.
Reaction with the solvent or base Ensure the solvent and base are compatible with the reaction conditions and do not compete with the desired reaction.
Urea Formation

Issue: Difficulty in forming the desired urea derivative from this compound.

Potential Cause Troubleshooting Steps
Reaction with isocyanate When reacting with an isocyanate, ensure the isocyanate is of high purity and added slowly to a solution of the amine to avoid polymerization or side reactions.
Use of phosgene or its equivalents If using phosgene or a phosgene equivalent, the reaction should be performed at low temperatures with careful control of stoichiometry to prevent the formation of unwanted byproducts. The primary amine can react twice.
Base-catalyzed decomposition Strong bases can potentially lead to side reactions on the bromopyridine ring. Use a hindered, non-nucleophilic base if required.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue: Low yield or no reaction in palladium-catalyzed cross-coupling.

Potential Cause Troubleshooting Steps
Catalyst inhibition by the amine The primary amine can coordinate to the palladium center and inhibit catalysis. Protect the amine with a suitable protecting group (e.g., Boc, Cbz) before attempting the cross-coupling reaction.
Debromination (Hydrodehalogenation) This is a common side reaction in palladium-catalyzed couplings, leading to the formation of the debrominated pyridine derivative.[1] Use of milder reaction conditions, appropriate ligands, and avoiding excess hydride sources (e.g., from certain boronic acids or bases) can minimize this.
Homocoupling of the bromopyridine This can occur under certain conditions. Optimizing the reaction temperature, catalyst, and ligand can reduce homocoupling.
Poor solubility of the starting material Ensure that this compound or its protected derivative is fully dissolved in the reaction solvent. A co-solvent system may be necessary.

Experimental Protocols

N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, which is a common step before engaging in palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Amine Protection cluster_reaction Reaction cluster_deprotection Deprotection cluster_product Final Product start This compound protect N-Boc Protection ((Boc)2O, Base) start->protect Step 1 react Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) protect->react Step 2 deprotect Boc Deprotection (e.g., TFA, HCl) react->deprotect Step 3 product Functionalized Product deprotect->product Step 4 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Catalyst Inhibition start->cause1 cause2 Debromination start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Protect Amine (e.g., Boc) cause1->solution1 solution2 Use Milder Conditions Change Ligand cause2->solution2 solution3 Check Reagent Purity Use Fresh Reagents cause3->solution3 solution4 Screen Solvents, Bases, and Temperature cause4->solution4

References

Technical Support Center: Synthesis of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and avoid the formation of impurities during the synthesis of (2-Bromopyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reduction of 2-bromo-3-cyanopyridine. This transformation can be achieved using various reducing agents, with the choice of agent significantly impacting the impurity profile of the final product.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities encountered during the reduction of 2-bromo-3-cyanopyridine include:

  • Unreacted 2-bromo-3-cyanopyridine: Incomplete reaction is a common issue.

  • 3-(Aminomethyl)pyridine: This results from the reductive dehalogenation (debromination) of the starting material or product.

  • Secondary and Tertiary Amines: These can form, particularly during catalytic hydrogenation, through the reaction of the primary amine product with intermediate imines.

  • 2-Bromo-3-formylpyridine or 2-Bromo-3-hydroxymethylpyridine: These can arise from the hydrolysis of intermediate imines if the reaction is not strictly anhydrous, or during certain work-up procedures.

Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol, should be developed to clearly separate the starting material (2-bromo-3-cyanopyridine) from the desired product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or triethylamine to the eluent) is often effective in separating the desired amine from less polar impurities and the more polar baseline impurities. Acid-base extraction can also be utilized to isolate the basic amine product from neutral impurities.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reducing agent.Use a fresh batch of the reducing agent. For LiAlH₄, ensure it is a fine, white powder. For catalytic hydrogenation, use a fresh, active catalyst.
Poor quality of starting material.Ensure the 2-bromo-3-cyanopyridine is pure and dry.
Incorrect reaction temperature.Optimize the reaction temperature. Reductions with LiAlH₄ are often performed at 0°C to room temperature, while catalytic hydrogenations may require elevated temperatures and pressures.
Insufficient amount of reducing agent.Use a stoichiometric excess of the reducing agent. For LiAlH₄, 2-3 equivalents are common.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time and/or temperature. Add more reducing agent if necessary. Monitor the reaction by TLC until the starting material is consumed.
Formation of 3-(Aminomethyl)pyridine (Debromination) Reductive conditions are too harsh.For catalytic hydrogenation, consider using a less active catalyst or milder conditions (lower pressure, lower temperature). Additives like ammonium hydroxide can sometimes suppress dehalogenation.[1] With hydride-reducing agents, ensure the reaction is not run for an excessively long time after completion.
Formation of Secondary/Tertiary Amines Reaction conditions favor intermolecular side reactions.During catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can help minimize the formation of secondary and tertiary amine byproducts.[1]
Presence of Aldehyde or Alcohol Impurities Hydrolysis of intermediate imine during reaction or work-up.Ensure the reaction is carried out under strictly anhydrous conditions. During the work-up of LiAlH₄ reactions, perform the quenching at low temperatures and avoid prolonged exposure to acidic aqueous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

  • 2-bromo-3-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Distilled water

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., gradient of ethyl acetate in hexanes, followed by dichloromethane/methanol with a small percentage of triethylamine)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-bromo-3-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column of an appropriate size.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to remove non-polar impurities.

  • Increase the polarity of the eluent by switching to a dichloromethane/methanol system (e.g., 98:2 to 95:5), adding 0.5-1% triethylamine to prevent the product from streaking on the column.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway 2-bromo-3-cyanopyridine 2-bromo-3-cyanopyridine This compound This compound 2-bromo-3-cyanopyridine->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->2-bromo-3-cyanopyridine

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways 2-bromo-3-cyanopyridine 2-bromo-3-cyanopyridine Intermediate Imine Intermediate Imine 2-bromo-3-cyanopyridine->Intermediate Imine Partial Reduction Debromination 3-(Aminomethyl)pyridine 2-bromo-3-cyanopyridine->Debromination Reductive Dehalogenation Product This compound Intermediate Imine->Product Full Reduction Hydrolysis 2-Bromo-3-formylpyridine Intermediate Imine->Hydrolysis H2O Dimerization Secondary/Tertiary Amines Product->Dimerization Reaction with Imine

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_sm TLC/HPLC Analysis: Unreacted Starting Material? start->check_sm check_impurities Identify Impurities by MS, NMR check_sm->check_impurities No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes debromination Debromination Product check_impurities->debromination Debromination detected other_impurities Other Impurities check_impurities->other_impurities Other impurities detected solution1 Increase reaction time/temp Add more reducing agent incomplete_reaction->solution1 solution2 Use milder reducing conditions Consider alternative catalyst debromination->solution2 solution3 Optimize work-up procedure Improve purification method other_impurities->solution3

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

A Comparative Spectral Analysis of (2-Bromopyridin-3-yl)methanamine and Its Isomeric/Parent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of (2-Bromopyridin-3-yl)methanamine, a crucial building block in medicinal chemistry, against its structural isomers and the parent compound, (Pyridin-3-yl)methanamine. Due to the limited availability of published experimental spectra for this compound, this comparison leverages data from closely related analogs to predict its spectral characteristics. This analysis is intended to aid researchers in the identification, characterization, and quality control of these important chemical entities.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. Their structural characterization is paramount for ensuring the integrity of downstream applications in drug discovery and development. This guide focuses on the primary spectroscopic techniques used for the elucidation of their chemical structures: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Comparative Spectral Data

The following tables summarize the available and predicted spectral data for this compound and its comparators.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)CH₂ Protons (ppm)NH₂ Protons (ppm)Solvent
This compound ~8.3 (d), ~7.7 (d), ~7.3 (dd) (Predicted)~3.9 (s) (Predicted)~1.8 (br s) (Predicted)CDCl₃
(4-Bromopyridin-2-yl)methanamine 8.36 (s), 7.49 (d), 7.26 (d)3.85 (s)1.85 (br s)CDCl₃
(Pyridin-3-yl)methanamine 8.55 (s), 8.50 (d), 7.65 (d), 7.25 (dd)3.90 (s)1.80 (br s)CDCl₃

Note: Predictions for this compound are based on the analysis of substituent effects on the pyridine ring.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

CompoundAromatic Carbons (ppm)CH₂ Carbon (ppm)
This compound ~150, ~148, ~140, ~138, ~124 (Predicted)~45 (Predicted)
(Pyridin-3-yl)methanamine ~149, ~148, ~135, ~135, ~123~44

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=N, C=C Stretch (Pyridine Ring)C-Br Stretch
This compound (Predicted) 3300-3500 (m, br)~3050 (w)2850-2950 (m)1550-1600 (m-s)500-600 (s)
2-Bromopyridine -3058 (w)-1578, 1557 (s)545 (s)
3-Bromopyridine -3060 (w)-1570, 1563 (s)530 (s)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern (Predicted for target)
This compound C₆H₇BrN₂187.04[M]⁺˙, [M-Br]⁺, [M-NH₂CH₂]⁺
(2-Bromopyridin-4-yl)methanamine C₆H₇BrN₂187.04[M]⁺˙, [M-Br]⁺, [M-NH₂CH₂]⁺
(6-Bromopyridin-2-yl)methanamine C₆H₇BrN₂187.04[M]⁺˙, [M-Br]⁺, [M-NH₂CH₂]⁺

Table 5: UV-Vis Spectroscopy Data (in Ethanol)

Compoundλmax (nm) (Predicted)Molar Absorptivity (ε)
This compound ~265-
Pyridine 251, 257, 2632000, 2750, 2000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 45° and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled sequence. A pulse angle of 30° and a longer relaxation delay (2-5 seconds) are used. A larger number of scans (1024 or more) is typically required.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Thin Film: For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm. A baseline is recorded with the pure solvent in both the sample and reference cuvettes.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Publication Purity_Assessment->Reporting

Caption: A generalized workflow for the synthesis, purification, and comprehensive spectral analysis of a chemical compound.

Structural Comparison of Analogs

The following diagram illustrates the structural relationship between the target compound and its comparators.

Structural_Comparison Target This compound Isomer1 (4-Bromopyridin-2-yl)methanamine Target->Isomer1 Isomer Isomer2 (2-Bromopyridin-4-yl)methanamine Target->Isomer2 Isomer Isomer3 (6-Bromopyridin-2-yl)methanamine Target->Isomer3 Isomer Parent (Pyridin-3-yl)methanamine Target->Parent Parent Compound

Caption: Structural relationships between the target compound, its isomers, and its parent molecule.

Conclusion

This guide provides a foundational framework for the spectral analysis of this compound and its derivatives. While direct experimental data for the target compound remains scarce in public literature, the comparative analysis with its isomers and parent compound offers valuable predictive insights into its expected spectral properties. The provided experimental protocols serve as a standard reference for researchers undertaking the synthesis and characterization of these and similar molecules. As new data becomes available, this guide can be further refined to provide an even more precise comparative analysis.

A Comparative Guide to the Reactivity of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric bromopyridines—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—are fundamental building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. The position of the bromine atom on the pyridine ring profoundly dictates the molecule's reactivity, influencing reaction rates, yields, and even the feasibility of certain transformations. This guide provides an objective comparison of the reactivity of these isomers in key synthetic reactions, supported by experimental data and detailed protocols to aid in experimental design and optimization.

Executive Summary of Reactivity

The reactivity of bromopyridine isomers is primarily governed by the electron-withdrawing nature of the pyridine nitrogen. This effect is most pronounced at the ortho (2-) and para (4-) positions, leading to a significant difference in the electrophilicity of the carbon atom attached to the bromine.

In general, the established order of reactivity for bromopyridines in common palladium-catalyzed cross-coupling reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is a direct consequence of the electronic effects within the pyridine ring. The nitrogen atom's strong electron-withdrawing effect at the para position makes the C4-Br bond in 4-bromopyridine highly polarized and susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions.[1] The C2-Br bond in 2-bromopyridine is also activated; however, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction and necessitate the use of specialized ligands.[1] The 3-bromopyridine isomer is the least reactive, as the electronic influence of the nitrogen at the meta position is weaker, resulting in a less electrophilic carbon center and consequently slower reaction rates.[1]

Comparative Data in Key Reactions

The following tables summarize representative yields for the bromopyridine isomers in three common and synthetically important reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromopyridine isomers in this reaction clearly illustrates their electronic differences.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95%
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~60-75%
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>95%

Note: Yields are approximate and can vary based on specific reaction conditions, ligands, and the nature of the boronic acid.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceutical compounds.

IsomerAmineCatalyst SystemBaseSolventYield (%)
2-Bromopyridine AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene~80-90%
3-Bromopyridine AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene~50-70%
4-Bromopyridine AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene>90%

Note: Yields are approximate and can vary depending on the specific amine, ligand, and reaction conditions.[1]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored at the electron-deficient 2- and 4-positions of the pyridine ring. The reactivity order is generally 4- > 2- >> 3-bromopyridine . Direct comparative kinetic data for bromopyridines is scarce, but studies on analogous nitropyridines show that the 2- and 4-isomers are significantly more reactive than the 3-isomer.[2]

IsomerNucleophileConditionsRelative Reactivity/Yield
2-Bromopyridine PiperidineHigh TemperatureHigh
3-Bromopyridine PiperidineHigh TemperatureVery Low to No Reaction
4-Bromopyridine PiperidineHigh TemperatureVery High

Note: This table represents a qualitative comparison based on established principles of SNAr on pyridine rings.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination of bromopyridine isomers. These should serve as a starting point, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add the bromopyridine isomer and the amine to the reaction mixture.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing Reactivity and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Bromopyridine_Reactivity cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reasons Electronic Effects 4-Bromopyridine 4-Bromopyridine 2-Bromopyridine 2-Bromopyridine 4-Bromopyridine->2-Bromopyridine > Strong -I, -M effect at para-position Strong -I, -M effect at para-position 4-Bromopyridine->Strong -I, -M effect at para-position 3-Bromopyridine 3-Bromopyridine 2-Bromopyridine->3-Bromopyridine > Strong -I effect, potential for catalyst coordination at ortho-position Strong -I effect, potential for catalyst coordination at ortho-position 2-Bromopyridine->Strong -I effect, potential for catalyst coordination at ortho-position Weaker inductive effect at meta-position Weaker inductive effect at meta-position 3-Bromopyridine->Weaker inductive effect at meta-position Experimental_Workflow start Reaction Setup reagents Combine Bromopyridine Isomer, Coupling Partner, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool Reaction - Dilute - Wash monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product SNAr_Reactivity cluster_positions Reactivity towards Nucleophilic Attack cluster_explanation Reason Pyridine Pyridine Ring C4 C4 C2 C2 C4->C2 > C3 C3 C2->C3 >> Stabilization of\nnegative charge in\nMeisenheimer intermediate\nby nitrogen Stabilization of negative charge in Meisenheimer intermediate by nitrogen Stabilization of\nnegative charge in\nMeisenheimer intermediate\nby nitrogen->C4 Stabilization of\nnegative charge in\nMeisenheimer intermediate\nby nitrogen->C2 No resonance stabilization\nof negative charge\nby nitrogen No resonance stabilization of negative charge by nitrogen No resonance stabilization\nof negative charge\nby nitrogen->C3

References

A Comparative Guide to (2-Bromopyridin-3-yl)methanamine and Other Pyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, functionalized pyridines are indispensable building blocks. Their prevalence in FDA-approved drugs underscores their importance as privileged scaffolds.[1] Among the myriad of available pyridine derivatives, (2-Bromopyridin-3-yl)methanamine presents a unique combination of reactive sites, offering synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides an objective comparison of this compound with other common pyridine building blocks, supported by experimental data from palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.

Unveiling the Reactivity of this compound

This compound features a bromine atom at the 2-position and a methanamine group at the 3-position of the pyridine ring. The bromine atom serves as a handle for various cross-coupling reactions, while the primary amine offers a site for nucleophilic attack or further functionalization. The relative positioning of these groups, along with the inherent electronic properties of the pyridine ring, dictates the molecule's reactivity.

The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[2] However, the proximity of the nitrogen atom's lone pair in 2-bromopyridines can lead to coordination with the palladium catalyst, potentially inhibiting the reaction. This challenge often necessitates the use of specialized ligands to achieve high yields.[3][4] The presence of the aminomethyl group at the 3-position can also influence the electronic and steric environment of the reactive C-Br bond.

Performance in Key Cross-Coupling Reactions

The utility of pyridine building blocks is often assessed by their performance in widely used cross-coupling reactions. Below is a comparative summary of the performance of various bromopyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While direct comparative data for this compound is limited, data for structurally similar aminobromopyridines provides a strong basis for predictive analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.[2]

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~70
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95
2-Amino-3-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901875-85
3-Amino-5-bromopyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O851570-90
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801688

Note: Yields are representative and can vary based on specific reaction conditions and substrates.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The amination of 2-halopyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen.[4]

Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene801695
3-BromopyridineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001885
2-Bromo-3-methylpyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1002478
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSToluene651683[5]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.[6][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Bromopyridine IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512~90
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512~80
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[8]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.[9][10]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk flask are added the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added under a positive pressure of the inert gas. A degassed solvent system (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is heated with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., RuPhos-precatalyst, 1-2 mol%), ligand (if not using a precatalyst), and base (e.g., LiHMDS or NaOtBu, 1.5 equiv) are combined. Anhydrous solvent (e.g., toluene) is added, followed by the bromopyridine (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, filtered, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere are added the bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%). Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N) are added, followed by the terminal alkyne (1.2 equiv). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[9][10]

Visualizing the Chemistry and Biology

To better understand the experimental workflows and the biological context where these pyridine building blocks are utilized, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Bromopyridine Bromopyridine Inert Atmosphere Inert Atmosphere Coupling Partner Coupling Partner Catalyst Catalyst Base Base Solvent Solvent Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

Caption: Experimental workflow for a typical cross-coupling reaction.

Many pyridine-containing compounds function as kinase inhibitors, which are crucial in cancer therapy. They act by blocking signaling pathways that drive cell proliferation and survival.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Activates Pyridine-based Inhibitor Pyridine-based Inhibitor Pyridine-based Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Apoptosis Apoptosis Pyridine-based Inhibitor->Apoptosis Promotes Transcription Factors Transcription Factors Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: Generic kinase inhibitor signaling pathway.

The lipopolysaccharide (LPS)-induced inflammatory pathway is a key area of research where pyridine-based compounds are investigated for their anti-inflammatory properties.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK Complex IKK Complex MyD88->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces Inflammatory Cytokines Inflammatory Cytokines Inflammatory Gene Expression->Inflammatory Cytokines

Caption: LPS-induced inflammatory signaling pathway via NF-κB.

Conclusion

This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique substitution pattern allows for diverse functionalization, making it a key intermediate in the synthesis of complex, biologically active molecules. While its reactivity in cross-coupling reactions is influenced by the dual nature of the 2-bromo and 3-aminomethyl substituents, appropriate selection of reaction conditions, particularly the ligand and base, can lead to high yields. A thorough understanding of the electronic and steric effects at play, as guided by comparative data, is crucial for harnessing the full synthetic potential of this and other pyridine building blocks in the pursuit of novel therapeutics.

References

A Comparative Guide to the Catalytic Coupling of (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various catalytic cross-coupling reactions for the functionalization of (2-Bromopyridin-3-yl)methanamine, a valuable building block in medicinal chemistry. The efficacy of different catalytic systems for several key coupling reactions is compared, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the optimal conditions for their synthetic needs.

Overview of Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring in this compound is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse compound libraries for drug discovery and development. The primary coupling reactions discussed in this guide are:

  • Buchwald-Hartwig Amination: Formation of a C-N bond.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Suzuki Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Heck Coupling: Formation of a C-C bond with an alkene.

  • Ullmann Condensation: Formation of a C-N or C-O bond, typically using a copper catalyst.

Comparative Data of Catalytic Systems

The following table summarizes the performance of different catalysts and conditions for the coupling of this compound and its analogs. It is important to note that direct comparative studies for all reaction types on the exact same substrate are not always available in the literature. Therefore, data from closely related substrates, such as 2-aminobromopyridines, are included to provide valuable insights.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Buchwald-Hartwig Pd(OAc)₂dpppNaOt-BuToluene801-455-982-Bromopyridines
Sonogashira Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100372-962-Amino-3-bromopyridine
Suzuki Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good5-Bromo-2-methylpyridin-3-amine
Heck Pd(OAc)₂-NaOAcDMF/THF120-GoodGeneral Aryl Bromides
Ullmann (N-arylation) CuCl1-Methyl-imidazolet-BuOLi---High2-Bromopyridine Derivatives

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates.

Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of 2-bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, dppp, and NaOt-Bu.

  • Add anhydrous toluene to the flask, followed by this compound and the desired amine coupling partner.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes.[2][3]

Materials:

  • This compound (or analog) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium(II) Trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5.0 mol%)

  • Copper(I) Iodide (CuI, 5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add the this compound analog and the terminal alkyne.

  • Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC.

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.[3]

Suzuki Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative with an arylboronic acid.[4]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (analog of the target molecule) (1.0 equiv)

  • Arylboronic Acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a Schlenk flask, combine the bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[4]

Visualizing Reaction Workflows and Pathways

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Coupling Reaction

This diagram outlines a standard laboratory workflow for performing a catalytic coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Solvent Add Anhydrous/Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify

Caption: A typical experimental workflow for a catalytic cross-coupling reaction.

Conclusion

The choice of catalytic system for the coupling of this compound is highly dependent on the desired transformation. For C-N bond formation, the Buchwald-Hartwig amination using palladium catalysts with phosphine ligands offers a robust and high-yielding approach. For the introduction of alkynyl groups, the Sonogashira coupling provides an efficient method. While specific data for the Suzuki and Heck reactions on this exact substrate are less common, protocols for analogous bromopyridines suggest that these are also viable methods for C-C bond formation. The Ullmann condensation offers a classical, copper-catalyzed alternative for C-N and C-O bond formation, which can be advantageous in certain contexts due to the lower cost of the catalyst. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific coupling partners to achieve the best results.

References

Navigating the Biological Landscape of (2-Bromopyridin-3-yl)methanamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring the therapeutic potential of pyridine-based compounds will find a notable scarcity of publicly available data on the specific biological activities of (2-Bromopyridin-3-yl)methanamine derivatives. While the pyridine scaffold is a well-established pharmacophore present in numerous bioactive molecules, detailed comparative studies on this particular series of compounds are not readily found in the current scientific literature. This guide, therefore, aims to provide a framework for evaluating such derivatives by drawing parallels with closely related structures and outlining the established experimental protocols for assessing their potential biological activities.

A Landscape of Potential: Extrapolating from Related Pyridine Derivatives

The biological activity of pyridine derivatives is vast and varied, encompassing anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a bromo substituent and an aminomethyl group at the 2 and 3 positions, respectively, of the pyridine ring in this compound suggests the potential for a range of biological interactions. The bromine atom can act as a key interaction point through halogen bonding and can influence the compound's lipophilicity and metabolic stability. The aminomethyl group provides a site for further chemical modification, allowing for the synthesis of diverse libraries of amides, sulfonamides, Schiff bases, and other derivatives.

While direct experimental data on this compound derivatives is limited, studies on structurally similar compounds, such as other substituted bromopyridines and aminopyridines, offer valuable insights into their potential therapeutic applications. For instance, various bromopyridine derivatives have been investigated for their anticancer effects, often targeting specific signaling pathways involved in cell proliferation and survival. Similarly, aminopyridine scaffolds are known to exhibit a range of activities, including enzyme inhibition and antimicrobial effects.

Key Biological Activities to Investigate

Based on the activities of related compounds, the primary areas of investigation for this compound derivatives would include:

  • Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxic and cytostatic effects.

  • Antimicrobial Activity: Screening against various strains of bacteria and fungi to identify potential anti-infective agents.

  • Enzyme Inhibition: Assessing the inhibitory potential against specific enzymes, such as kinases, which are crucial targets in many diseases.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of this compound derivatives, this section details standard experimental protocols for key biological assays.

Table 1: Experimental Protocols for Biological Activity Screening
Assay Objective Brief Methodology
MTT Assay To assess cell viability and proliferation (Anticancer)Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specific incubation period, MTT reagent is added, which is converted to formazan by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells. IC50 values (the concentration required to inhibit 50% of cell growth) are calculated.
Kinase Inhibition Assay To determine the inhibitory effect on specific kinasesA purified kinase is incubated with the test compound and a substrate in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using fluorescence- or luminescence-based methods. IC50 values are determined from dose-response curves.
Broth Microdilution Assay To determine the Minimum Inhibitory Concentration (MIC) (Antimicrobial)A standardized suspension of bacteria or fungi is inoculated into a series of microplate wells containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start This compound amides Amide Derivatives start->amides sulfonamides Sulfonamide Derivatives start->sulfonamides schiff_bases Schiff Base Derivatives start->schiff_bases anticancer Anticancer Assays (e.g., MTT) amides->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) amides->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase) amides->enzyme sulfonamides->anticancer sulfonamides->antimicrobial sulfonamides->enzyme schiff_bases->anticancer schiff_bases->antimicrobial schiff_bases->enzyme ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor This compound Derivative inhibitor->raf Inhibition

Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by this compound derivatives.

Conclusion and Future Directions

While this guide highlights the absence of specific, detailed comparative data on the biological activity of this compound derivatives, it provides a clear roadmap for researchers to initiate such investigations. The synthesis of a focused library of derivatives, followed by systematic screening using the outlined experimental protocols, would be a crucial first step. Subsequent structure-activity relationship (SAR) studies would then be essential to identify key structural features responsible for any observed biological activity. Such a program would significantly contribute to the understanding of this chemical space and could lead to the discovery of novel therapeutic agents. The provided diagrams offer a visual framework for planning these research endeavors and for conceptualizing the potential mechanisms of action of these promising but understudied compounds.

Navigating the Reactivity of (2-Bromopyridin-3-yl)methanamine: A Comparative Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromopyridin-3-yl)methanamine is a valuable building block in medicinal chemistry and materials science, offering multiple reactive sites for molecular elaboration.[1] The presence of a bromo substituent on the pyridine ring opens the door to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of potential reaction pathways for this compound, with supporting data from studies on structurally similar bromopyridine derivatives. The insights presented here aim to inform catalyst selection and reaction optimization for the successful functionalization of this versatile scaffold.

The reactivity of bromopyridines in cross-coupling reactions is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[2] The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

While specific mechanistic studies on this compound are not extensively available, data from analogous 2-bromopyridine and 3-bromopyridine systems provide valuable predictive insights into its reactivity in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. For bromopyridine substrates, the choice of catalyst, ligand, and base is critical for achieving high yields.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemp. (°C)Yield (%)Substrate AnalogueRef.
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/Water-High5-Bromo-2-methylpyridin-3-amine[2]
Pd(OAc)₂XPhosTBAFTHF/t-BuOH9097Methoxy substituted aryl mesylate[3]
Pd(OAc)₂--Water-97-99Aryl chlorides[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the 1,4-dioxane and degassed water.

  • Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and perform an appropriate work-up and purification.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Pd(II)-R(L2)->Ar-R_output Ar-X_input Ar-X RB(OR)2_input R-B(OR)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For the amination of 2-bromopyridines, specific palladium catalysts and ligands have shown high efficacy.

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventTemp. (°C)Yield (%)Substrate AnalogueRef.
Pd₂(dba)₃RuPhos (L3)LiHMDS--833-bromo-2-aminopyridine[4]
Pd₂(dba)₃SPhos (L4)LiHMDS--763-bromo-2-aminopyridine[4]
Pd₂(dba)₃BINAP (L9)LiHMDS--713-bromo-2-aminopyridine[4]
BrettPhos-precatalyst-LiHMDS--783-bromo-2-aminopyridine[4]

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a typical procedure for the Buchwald-Hartwig amination of a 2-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., RuPhos) (4-10 mol%)

  • Base (e.g., LiHMDS or NaOtBu) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by an appropriate analytical technique.

  • After completion, cool the reaction and proceed with work-up and purification.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) HNR'R'' Base Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-Pd(II)-NR'R''(L)->Ar-NRR_output Ar-X_input Ar-X HNRR_input HNR'R'' Sonogashira_Coupling cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-CCR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-CCR(L2) Ar-CCR Ar-CCR Ar-Pd(II)-CCR(L2)->Ar-CCR Reductive Elimination Ar-Pd(II)-CCR(L2)->Ar-CCR_output Cu-X Cu-X Cu-CCR Cu-C≡CR Cu-X->Cu-CCR R-C≡CH Base Cu-CCR->Ar-Pd(II)-X(L2) Cu-CCR->Cu-X Ar-X_input Ar-X RCCH_input R-C≡CH

References

A Comparative Analysis of Synthetic Routes to (2-Bromopyridin-3-yl)methanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to (2-Bromopyridin-3-yl)methanamine, a valuable intermediate in the synthesis of various pharmaceutical compounds.

Two principal synthetic pathways to this compound are evaluated: the reduction of 2-bromo-3-cyanopyridine and a multi-step route commencing with 2-bromo-3-methylpyridine. This comparison encompasses a thorough examination of experimental protocols, reaction yields, and a quantitative cost analysis of starting materials and reagents.

Route 1: Reduction of 2-Bromo-3-cyanopyridine

This route involves the direct conversion of the nitrile functionality of 2-bromo-3-cyanopyridine to a primary amine. Two common reducing agents for this transformation are considered: Lithium Aluminum Hydride (LAH) and Raney Nickel.

Experimental Protocols

Method A: Reduction with Lithium Aluminum Hydride (LAH)

A solution of 2-bromo-3-cyanopyridine in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a stirred suspension of LAH at a reduced temperature (typically 0 °C). The reaction is highly exothermic and requires careful control of the addition rate. Upon completion, the reaction is quenched sequentially with water and a sodium hydroxide solution to precipitate the aluminum salts, which are then removed by filtration. The desired this compound is subsequently isolated from the filtrate.

Method B: Catalytic Hydrogenation with Raney Nickel

2-bromo-3-cyanopyridine is dissolved in a suitable solvent, typically methanol or ethanol saturated with ammonia, and subjected to hydrogenation in the presence of a Raney Nickel catalyst. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts. After the reaction, the catalyst is filtered off, and the product is isolated by removal of the solvent.

Data Presentation: Route 1
ParameterMethod A: LAH ReductionMethod B: Raney Nickel Hydrogenation
Starting Material 2-bromo-3-cyanopyridine2-bromo-3-cyanopyridine
Key Reagents Lithium Aluminum Hydride, Diethyl Ether/THFRaney Nickel, Hydrogen, Ammonia, Methanol/Ethanol
Typical Yield High (often >80%)Good to High (70-90%)
Reaction Time Short (typically 1-4 hours)Longer (several hours to overnight)
Safety Concerns Highly reactive and pyrophoric nature of LAH, generation of flammable hydrogen gas during quenching.Flammability of hydrogen gas and pyrophoric nature of dry Raney Nickel.
Cost of Reagents HigherLower

Route 2: From 2-Bromo-3-methylpyridine

This synthetic approach involves a two-step sequence starting from 2-bromo-3-methylpyridine: free-radical bromination of the methyl group followed by amination of the resulting benzylic bromide.

Experimental Protocols

Step 1: Free-Radical Bromination

2-bromo-3-methylpyridine is refluxed in a non-polar solvent, such as carbon tetrachloride, with N-Bromosuccinimide (NBS) and a radical initiator, typically benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is initiated by light or heat. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed to yield 2-bromo-3-(bromomethyl)pyridine.

Step 2: Gabriel Synthesis of the Primary Amine

The crude 2-bromo-3-(bromomethyl)pyridine is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). This is followed by hydrazinolysis, where the intermediate phthalimide is cleaved with hydrazine hydrate to liberate the desired this compound.

Data Presentation: Route 2
ParameterStep 1: BrominationStep 2: Gabriel Synthesis
Starting Material 2-bromo-3-methylpyridine2-bromo-3-(bromomethyl)pyridine
Key Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide/AIBN, Carbon TetrachloridePotassium Phthalimide, Hydrazine Hydrate, DMF
Typical Yield Moderate to Good (60-80%)Good (often >70%)
Reaction Time Several hoursSeveral hours for each step
Safety Concerns Use of toxic carbon tetrachloride, handling of peroxide initiators.Hydrazine is toxic and corrosive.
Cost of Reagents ModerateModerate

Cost-Benefit Analysis

RouteStarting Material CostReagent CostOverall YieldNumber of StepsSafety & HandlingScalability
1A: LAH Reduction ModerateHighHigh1DifficultModerate
1B: Raney Nickel ModerateLowGood1ModerateHigh
2: From Methylpyridine LowModerateModerate2ModerateHigh

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1B (Raney Nickel Hydrogenation) emerges as a highly attractive option for large-scale production due to its good yields, lower reagent costs, and established scalability in industrial settings. While it requires handling of hydrogen gas, the safety protocols are well-established.

  • Route 1A (LAH Reduction) provides a rapid and high-yielding laboratory-scale synthesis. However, the high cost and hazardous nature of Lithium Aluminum Hydride make it less suitable for large-scale manufacturing.

  • Route 2 (From 2-Bromo-3-methylpyridine) is a cost-effective option in terms of the starting material. However, it is a two-step process with moderate overall yields, which may increase production time and costs.

For researchers focused on discovery and small-scale synthesis, the LAH reduction (Route 1A) offers a quick and efficient method. For process development and large-scale manufacturing, catalytic hydrogenation using Raney Nickel (Route 1B) presents a more economical and scalable solution.

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_route1 Route 1: From 2-bromo-3-cyanopyridine cluster_1a Method A cluster_1b Method B cluster_route2 Route 2: From 2-bromo-3-methylpyridine start1 2-bromo-3-cyanopyridine reagent1a 1. LiAlH4, THF 2. H2O, NaOH(aq) reagent1b H2, Raney Ni NH3, MeOH prod This compound reagent1a->prod Reduction reagent1b->prod Reduction start2 2-bromo-3-methylpyridine reagent2a NBS, AIBN CCl4, Δ intermediate 2-bromo-3-(bromomethyl)pyridine reagent2b 1. K-Phthalimide, DMF 2. N2H4 prod2 This compound reagent2a->intermediate Bromination reagent2b->prod2 Amination

Caption: Synthetic routes to this compound.

A Comparative Guide to Analytical Methods for the Characterization of (2-Bromopyridin-3-yl)methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a comprehensive comparison of key analytical methods for (2-Bromopyridin-3-yl)methanamine, a valuable building block in medicinal chemistry. We present a comparative analysis with its structural isomer, (6-Bromopyridin-2-yl)methanamine, offering insights into how subtle positional changes impact analytical readouts.

This guide delves into the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of these critical reagents. Detailed experimental protocols and comparative data are provided to assist in method selection and interpretation.

Structural Comparison

This compound and its isomer, (6-Bromopyridin-2-yl)methanamine, share the same molecular formula (C6H7BrN2) and molecular weight (187.04 g/mol ). However, the substitution pattern on the pyridine ring significantly influences their chemical and physical properties, which is reflected in the analytical data.

CompoundStructureIUPAC NameCAS Number
Product this compoundThis compound205744-15-6
Alternative (6-Bromopyridin-2-yl)methanamine(6-Bromopyridin-2-yl)methanamine188637-63-0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule.

Comparative ¹H NMR Data

The position of the bromine and methanamine groups on the pyridine ring leads to distinct differences in the ¹H NMR spectra of the two isomers.

Parameter This compound (Predicted) (6-Bromopyridin-2-yl)methanamine (Predicted)
H-4 (ppm) ~7.7 (dd)~7.2 (d)
H-5 (ppm) ~7.3 (dd)~7.6 (t)
H-6 (ppm) ~8.3 (dd)-
H-3 (ppm) -~7.4 (d)
-CH₂- (ppm) ~3.9 (s)~3.9 (s)
-NH₂ (ppm) ~1.8 (s, br)~1.8 (s, br)

Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and other experimental conditions. A certificate of analysis for this compound confirms its structure is consistent with the expected ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

dot graph "Experimental_Workflow_NMR" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Dissolve Sample in\nDeuterated Solvent"]; Transfer [label="Transfer to\nNMR Tube"]; Dissolve -> Transfer; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Spectrometer [label="Place in NMR\nSpectrometer (≥400 MHz)"]; Acquire [label="Acquire FID"]; Spectrometer -> Acquire; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; FT [label="Fourier Transform"]; Correction [label="Phase & Baseline\nCorrection"]; Reference [label="Reference Spectrum"]; FT -> Correction -> Reference; }

Transfer -> Spectrometer [label="Analysis"]; Acquire -> FT [label="Processing"]; Reference -> "Final Spectrum" [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds like the bromopyridines, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Comparative MS Data

Both isomers will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Parameter This compound (6-Bromopyridin-2-yl)methanamine
Molecular Formula C₆H₇BrN₂C₆H₇BrN₂

A Comparative Guide to Coupling Reactions of (2-Bromopyridin-3-yl)methanamine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—with (2-Bromopyridin-3-yl)methanamine. This versatile building block is crucial in the synthesis of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors. The selection of the appropriate coupling methodology is critical for achieving optimal yields and purity of the desired products.

Comparative Performance of Coupling Reactions

The choice of coupling reaction significantly impacts the synthesis of derivatives of this compound. The following table summarizes typical reaction conditions and expected yields based on literature precedents for structurally similar 2-bromopyridine derivatives. The presence of the aminomethyl group at the 3-position can influence the reaction through coordination with the palladium catalyst, potentially requiring careful optimization of ligands and reaction conditions.

Coupling ReactionCoupling PartnerTypical Catalyst/Ligand SystemTypical BaseTypical SolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/EsterPd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80 - 11070 - 95
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / PPh₃ or P(o-tol)₃Et₃N, NaOAcDMF, NMP, CH₃CN100 - 14060 - 85
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAP or RuPhosNaOtBu, LiHMDSToluene, Dioxane80 - 11075 - 98
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DipeaDMF, THF25 - 10080 - 96

Experimental Protocols

Detailed methodologies for each key coupling reaction are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 3-(aminomethyl)-2-arylpyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Heck Coupling Protocol

This protocol outlines the synthesis of 3-(aminomethyl)-2-vinylpyridines.

Materials:

  • This compound

  • Alkene (e.g., styrene) (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add DMF, the alkene (1.5 eq), and Et₃N (2.0 eq).

  • Seal the tube and heat the mixture to 120 °C for 16-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination Protocol

This protocol details the synthesis of N-substituted (2-(substituted-amino)pyridin-3-yl)methanamines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • Charge a Schlenk flask with Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq) under an inert atmosphere.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).

  • Heat the reaction mixture at 100 °C for 18-24 hours.

  • Cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash chromatography.

Sonogashira Coupling Protocol

This protocol describes the synthesis of 3-(aminomethyl)-2-alkynylpyridines.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 eq) and CuI (0.05 eq).

  • Add DMF and Et₃N, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows of the compared coupling reactions and a representative signaling pathway where the synthesized compounds may have therapeutic relevance.

G General Workflow for Palladium-Catalyzed Cross-Coupling Reactions cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Final Product start_halide This compound reaction_vessel Reaction Vessel (Flask/Tube) start_halide->reaction_vessel start_partner Coupling Partner (Boronic Acid, Alkene, Amine, Alkyne) start_partner->reaction_vessel heating Heating (Stirring) reaction_vessel->heating catalyst Palladium Catalyst + Ligand catalyst->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product

Caption: Experimental workflow for coupling reactions.

Many substituted pyridine derivatives are known to be potent kinase inhibitors. The products from these coupling reactions could potentially target signaling pathways implicated in cancer, such as the TrkA or PIM-1 kinase pathways.

TrkA_Signaling_Pathway Simplified TrkA Signaling Pathway and Potential Inhibition NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Potential Inhibitor (Coupled Product) Inhibitor->TrkA Inhibits

Caption: Potential inhibition of the TrkA signaling pathway.[1]

PIM1_Signaling_Pathway Simplified PIM-1 Kinase Signaling Pathway and Potential Inhibition Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation PIM1->Cell_Proliferation Inhibitor Potential Inhibitor (Coupled Product) Inhibitor->PIM1 Inhibits

Caption: Potential inhibition of the PIM-1 signaling pathway.[2][3][4]

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Bromopyridin-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A critical aspect of laboratory safety and environmental responsibility lies in the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of (2-Bromopyridin-3-yl)methanamine, a halogenated pyridine derivative commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance.

This compound is a compound that, like many halogenated organic substances, requires handling as hazardous waste.[1][2][3] Improper disposal can lead to significant health and environmental risks. This document outlines the necessary precautions, personal protective equipment (PPE), and detailed procedures for managing this chemical waste stream from generation to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and similar brominated pyridines.[4][5][6][7][8] Although a specific SDS for this exact compound is not publicly available, data from analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[4][6][7][8]

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE to minimize exposure risk. This includes:

  • Chemically resistant gloves: Nitrile or neoprene gloves are recommended.[9]

  • Safety goggles or a face shield: To protect against splashes.[9]

  • A fully buttoned laboratory coat: To prevent skin contact.[9]

All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9][10][11]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.[2][12]

  • This compound and materials contaminated with it are classified as halogenated organic waste .[1][3][13]

  • This waste stream must be collected separately from non-halogenated organic waste.[2][14]

  • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions.[1][11][13]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

1. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible waste container.[1][3][12][15] High-density polyethylene (HDPE) or glass containers are generally suitable.[3][13]

  • The container must be kept closed except when adding waste.[1][2][15]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[1][3]

  • The label must include the full chemical name: "this compound" and specify "Halogenated Organic Waste".[1] No chemical formulas or abbreviations should be used.[3]

  • If it is a mixed waste, list all constituents and their approximate percentages.[3]

  • Indicate the accumulation start date on the label.[12]

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area at or near the point of generation.[2][15][16]

  • The storage area should be cool, dry, and well-ventilated.[1][11]

  • Ensure secondary containment, such as a tray, is used to contain any potential leaks.[2][16]

4. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or in regular trash.[3][16][17]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][15][17]

  • Follow all institutional and regulatory procedures for waste handover.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3][4][10]

  • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[1][9][11][17]

  • For large spills, evacuate the area and follow your institution's emergency procedures.[11]

6. Empty Container Disposal:

  • A container that held this compound must be triple-rinsed with a suitable solvent before being considered "empty".[2][17]

  • The rinsate must be collected and disposed of as halogenated organic hazardous waste.[2][3]

  • Once properly decontaminated, the container can be disposed of as non-hazardous waste after defacing the original label.[17]

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[1][3][13]
Incompatible Materials Strong acids, bases, oxidizing agents[1][11][13]
Storage Location Designated satellite accumulation area[2][15][16]
Container Type Chemically compatible, leak-proof (e.g., HDPE, glass)[1][3][12][15]
Labeling Requirements "Hazardous Waste", full chemical name, "Halogenated Organic Waste"[1][3]
Spill Cleanup Material Inert absorbent (vermiculite, sand)[3][4][10]
Empty Container Procedure Triple-rinse with a suitable solvent; collect rinsate as hazardous waste[2][3][17]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound or contaminated materials ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles/face shield - Lab coat start->ppe spill Spill Occurs start->spill empty_container Empty Container start->empty_container waste_characterization Characterize as: Halogenated Organic Waste collection Collect in a designated, compatible, and sealed container waste_characterization->collection ppe->waste_characterization labeling Label Container: - 'Hazardous Waste' - Full chemical name - 'Halogenated Organic Waste' - Accumulation start date collection->labeling storage Store in a secure satellite accumulation area with secondary containment labeling->storage disposal_request Arrange for disposal through EHS or a licensed contractor storage->disposal_request pickup Waste picked up for final disposal disposal_request->pickup small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill->small_spill Small large_spill Large Spill: Evacuate and follow emergency procedures spill->large_spill Large small_spill->collection rinse Triple-rinse with appropriate solvent empty_container->rinse collect_rinsate Collect rinsate as halogenated hazardous waste rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste rinse->dispose_container collect_rinsate->collection

Caption: Disposal workflow for this compound.

By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling (2-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate safety and logistical information for the use of (2-Bromopyridin-3-yl)methanamine, a compound utilized in the synthesis of pharmaceuticals. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

PPE CategorySpecificationStandards Compliance
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or EN166
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.EN374
Respiratory Protection Use in a certified chemical fume hood is required. If not possible, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.NIOSH (US) or CEN (EU)

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental responsibility.

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Protocol: The recommended method for the disposal of this compound and its waste is through a licensed hazardous waste disposal company.

  • Waste Segregation: As a halogenated organic compound, it is critical to segregate waste containing this compound into a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.[1]

  • Solid Waste: Collect solid waste, including contaminated items like weighing paper and gloves, in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[1]

  • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for solutions, clearly labeled "Halogenated Organic Liquid Waste."[1] Do not fill containers beyond 80% capacity to allow for vapor expansion.[1]

  • Labeling and Storage: Ensure all waste containers are properly labeled with the chemical name and associated hazards. Store in a designated, well-ventilated waste collection area, away from incompatible materials.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.